2-(2-Aminoethyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQCYYLJGIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361567 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71824-24-3 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(2-Aminoethyl)isoindoline-1,3-dione
[1]
Executive Summary
2-(2-Aminoethyl)isoindoline-1,3-dione , commonly known as
This guide details the physicochemical properties, synthesis optimization (specifically controlling stoichiometry to prevent bis-alkylation), and its strategic application in linker chemistry (PROTACs, antibody-drug conjugates) and heterocycle synthesis.
Physicochemical Profile
The following data characterizes the free base form. Researchers often encounter the hydrochloride salt (CAS: 30250-67-0), which has distinct solubility and melting point properties.
| Property | Value | Notes |
| IUPAC Name | 2-(2-Aminoethyl)isoindole-1,3-dione | |
| CAS Number | 5391-39-9 | Free base |
| Molecular Formula | ||
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 173–175 °C | Sharp melting range indicates high purity |
| pKa (Amine) | ~8.8 - 9.0 | Typical for primary alkyl amines |
| Solubility | DCM, DMF, DMSO, Ethanol (hot) | Limited water solubility (free base) |
| Storage | 2–8 °C, Desiccated | Hygroscopic; store under inert gas |
Synthesis & Purification Strategy
The Stoichiometry Challenge
The primary challenge in synthesizing
Scientific Insight: To ensure mono-functionalization, the reaction kinetics must favor the attack of the anhydride by the diamine over the product. This is achieved by maintaining a high molar excess of ethylenediamine.[3]
Optimized Protocol (High-Fidelity)
Reagents: Phthalic anhydride (1.0 eq), Ethylenediamine (5.0–10.0 eq). Solvent: Toluene or Xylene (for azeotropic water removal) or neat (if excess amine acts as solvent).[3]
-
Dissolution: Dissolve ethylenediamine (excess) in toluene.[3]
-
Addition: Slowly add phthalic anhydride solution dropwise at ambient temperature. Rapid addition favors bis-product formation.
-
Cyclization: Heat to reflux (110°C) with a Dean-Stark trap to remove the water generated during the imidization of the intermediate phthalamic acid.
-
Work-up:
-
Remove excess ethylenediamine and solvent under reduced pressure.[3]
-
Purification: The residue often contains the desired mono-amine and traces of bis-imide. The mono-amine is basic; it can be extracted into aqueous acid (1M HCl), washed with organic solvent (to remove non-basic bis-imide), and then basified (NaOH) to precipitate the pure product.
Synthesis Pathway Visualization
Figure 1: Reaction pathway highlighting the necessity of excess ethylenediamine to suppress bis-imide formation.
Chemical Reactivity & Applications[3]
Orthogonal Reactivity Profile
The molecule possesses two distinct chemical handles:
-
Primary Amine (
): A nucleophilic center available for acylation, alkylation, or reductive amination.[3] -
Phthalimide Group: An electrophilic masking group for the second nitrogen.[3] It is stable to acidic conditions (e.g., TFA deprotection of Boc groups elsewhere in the molecule) but sensitive to hydrazine and strong bases.
Application: Linker Synthesis for PROTACs
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical linker precursor. It allows the attachment of a ligand (via the free amine) followed by the revelation of a second amine (via deprotection) to attach the E3 ligase binder (e.g., Pomalidomide derivatives).
Workflow:
-
Coupling: React 2-(2-aminoethyl)isoindoline-1,3-dione with Ligand-COOH (Amide bond formation).
-
Deprotection: Remove phthalimide (Ing-Manske procedure) to reveal the primary amine.[3]
-
Final Assembly: React the newly freed amine with the E3 ligase binder.
Application: Heterocycle Synthesis
The phthalimido-ethyl chain is a pharmacophore found in various serotonin receptor ligands and anti-arrhythmic agents.[3] The phthalimide ring can also be expanded to form benzazepines via ring-expansion reactions.[3]
Deprotection Protocols (The Ing-Manske Procedure)
The standard method for removing the phthalimide group to liberate the primary amine is the Ing-Manske procedure . This method is preferred over acidic/basic hydrolysis because it occurs under neutral-to-mildly-basic conditions, preserving other sensitive functional groups (e.g., esters, chiral centers).
Protocol:
-
Reagent: Hydrazine hydrate (
), 1.1–2.0 equivalents.[3] -
Conditions: Reflux for 1–4 hours. A white precipitate (phthalhydrazide) will form.[3]
-
Work-up:
Deprotection Mechanism Visualization
Figure 2: Mechanism of the Ing-Manske deprotection using hydrazine.
Safety & Handling
-
Hazards: The compound is an irritant.[3] Phthalic anhydride (precursor) is a potent sensitizer.[3] Hydrazine (deprotection reagent) is toxic and carcinogenic.[3]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Waste: Phthalhydrazide byproduct is generally low toxicity but should be disposed of as solid organic waste.[3]
References
-
Synthesis & Properties: PubChem Compound Summary for CID 1275343, 2-(2-Aminoethyl)isoindoline-1,3-dione. National Center for Biotechnology Information (2025).[3] Link[5]
-
Gabriel Synthesis Mechanism: The Gabriel Synthesis.[4][3][6][7][8][9][10] Master Organic Chemistry.[3] Link
-
Deprotection Methodology: Phthalimides - Protection of Amino Groups.[3] Organic Chemistry Portal.[3] Link
-
PROTAC Applications: The PROTAC technology in drug development.[2][3][] Cell Chemical Biology / NIH PMC (2019).[3] Link
Sources
- 1. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 5391-39-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-Aminoethyl)naphthalimide | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 7. Phthalimide synthesis – PierpaLab [pierpalab.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Guide: Structural Elucidation of 2-(2-Aminoethyl)isoindoline-1,3-dione
[1]
Executive Summary & Application Context
2-(2-Aminoethyl)isoindoline-1,3-dione is a bifunctional building block critical to medicinal chemistry. It serves as a "masked" primary amine, utilizing the phthalimide group as a robust protecting group that is stable to acidic and mild basic conditions but cleavable by hydrazine (Ing-Manske procedure).
Key Applications:
-
PROTAC Linkers: Used to synthesize E3 ligase ligand linkers where precise chain length and amine termination are required.[1]
-
DNA Intercalators: Acts as a scaffold for naphthalimide-based DNA binding agents.[1]
-
Gabriel Synthesis Intermediate: Represents the isolated intermediate of the Gabriel synthesis of ethylenediamine.
Structural Identity & Physicochemical Profile[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | 2-(2-Aminoethyl)isoindoline-1,3-dione | |
| Common Name | ||
| CAS Number | 71824-24-3 (Free Base) | 30250-67-0 (HCl Salt) |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 190.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 190–193 °C (Free Base) | 271–275 °C (HCl Salt) |
| Solubility | DMSO, DMF, MeOH (warm) | Poor water solubility (Free Base) |
Synthesis & Impurity Control
The primary challenge in synthesizing this compound is preventing the formation of the bis-phthalimide impurity (
Optimized Synthetic Workflow
To favor the mono-substituted product, a large excess of ethylenediamine is required, or the use of the Gabriel reagent (Potassium Phthalimide) with 2-bromoethylamine.
Figure 1: Synthetic pathway highlighting the critical stoichiometry required to avoid bis-substitution.
Protocol Note: If using the Phthalic Anhydride route, the reaction mixture should be refluxed, and the excess ethylenediamine must be removed via vacuum distillation before aqueous workup to prevent solubilizing the product.
Spectroscopic Elucidation
The structural confirmation relies on distinguishing the aromatic phthalimide system from the aliphatic ethylene linker.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.80 – 7.90 | Multiplet (m) | 4H | The AA'BB' system of the phthalimide ring.[1] Often appears as two closely spaced multiplets.[1] |
| Imide-CH | 3.64 | Triplet ( | 2H | Deshielded by the electron-withdrawing phthalimide nitrogen ( |
| Amino-CH | 2.78 | Triplet ( | 2H | Shielded relative to the imide-CH |
| Amine (-NH | 1.8 – 2.5 | Broad Singlet | 2H | Exchangeable.[1] Shift varies with concentration and water content.[1] |
Critical Diagnostic: The presence of two distinct triplets in the aliphatic region confirms the ethylene bridge. If a singlet is observed at ~3.8 ppm (integration 4H), it indicates the symmetric bis-phthalimide impurity .[1]
B. Infrared Spectroscopy (FT-IR)
The phthalimide moiety provides a "fingerprint" carbonyl pattern.[1]
-
1770 cm
(Weak): Asymmetric C=O stretch (imide). -
1710 cm
(Strong): Symmetric C=O stretch (imide). -
3300–3400 cm
: N-H stretching (primary amine doublet).[1]
C. Mass Spectrometry (ESI-MS)
Fragmentation follows a predictable pathway useful for LC-MS validation.[1]
Figure 2: ESI-MS fragmentation pathway.[1] The loss of ammonia (m/z 191 -> 174) is characteristic of the primary amine tail.
Analytical Protocols (HPLC)
For purity assessment, a reversed-phase method is recommended.[1] The free amine tail can cause peak tailing on standard C18 columns due to silanol interactions.
Recommended Method:
-
Column: C18 with end-capping (e.g., Agilent Zorbax Eclipse Plus) or a Phenyl-Hexyl column for better aromatic selectivity.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (Acidic pH is crucial to protonate the amine, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (amide bond) and 254 nm (aromatic system).
References
-
Synthesis & Properties
-
Spectroscopic Data
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."[1] (General Phthalimide IR/NMR data).
-
Liang, X., et al. (2013). "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using ESI-Q-TOF-MS." Journal of Chinese Mass Spectrometry Society.
-
-
Analytical Methodology
Sources
- 1. ir-spectra.com [ir-spectra.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimide - Wikipedia [en.wikipedia.org]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. N-(2-AMINO-ETHYL)-PHTHALIMIDE CAS#: 71824-24-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scs.illinois.edu [scs.illinois.edu]
Strategic Utilization of 2-(2-Aminoethyl)isoindoline-1,3-dione in High-Fidelity Linker Synthesis
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the architecture of complex bioactive molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the integrity of the linker region is paramount. 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
Unlike standard Boc- or Fmoc-monoprotected diamines, the phthalimide (Phth) group offers a unique orthogonality profile: it is hyper-stable to acidic conditions (TFA, HCl) and mild bases, yet cleanly cleaved by hydrazine or primary amines. This guide details the mechanistic rationale, experimental protocols, and strategic applications of this reagent in modern medicinal chemistry.
Chemical Profile & Mechanistic Advantage[1][2][3]
The "Mono-Protection" Dilemma
Synthesizing non-symmetric linkers requires a diamine where one amine is inert while the other reacts. If both amines are exposed, polymerization or bis-functionalization occurs. While
2-(2-Aminoethyl)isoindoline-1,3-dione solves this via the Phthalimide group:
-
Acid Stability: Completely stable to TFA/DCM and 4M HCl/Dioxane.
-
Orthogonality: Survives conditions that remove Boc, Trt, and
-Bu groups. -
Crystallinity: The phthalimide moiety often imparts crystallinity to intermediates, simplifying purification compared to the often oily Boc-derivatives.
Physicochemical Properties
| Property | Value | Note |
| CAS Number | 5723-40-0 (HCl salt) | Free base: 71824-24-3 |
| Molecular Weight | 226.66 g/mol (HCl) | 190.20 g/mol (Free base) |
| Appearance | White crystalline solid | High melting point (>270°C for HCl salt) aids handling |
| Solubility | Water (High), DMSO, MeOH | Poor solubility in non-polar ethers facilitates precipitation |
| pKa | ~8.8 (Amine), ~8.3 (Imide) | The imide is weakly acidic; the amine is basic |
Strategic Application: PROTAC Linker Synthesis
In PROTAC development, this building block is frequently used to link an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a target protein ligand. The phthalimide group is particularly synergistic when synthesizing Cereblon (CRBN) recruiters, as the structural homology allows for efficient library generation.
Workflow Visualization
The following diagram illustrates the strategic placement of 2-(2-Aminoethyl)isoindoline-1,3-dione in a convergent synthesis workflow.
Figure 1: Convergent synthesis strategy utilizing the phthalimide protecting group for controlled linker assembly.
Experimental Protocols
Protocol A: Selective Amide Coupling
Objective: To couple the free amine of the building block to a carboxylic acid (Warhead).
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)[1]
-
2-(2-Aminoethyl)isoindoline-1,3-dione HCl (1.1 equiv)
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF under
. Add DIPEA and HATU. Stir for 15 minutes at 0°C to form the activated ester. -
Addition: Add 2-(2-Aminoethyl)isoindoline-1,3-dione HCl directly to the reaction mixture.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 172 Da).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), 1M HCl, sat.
, and brine. -
Purification: Dry over
and concentrate. Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).
Protocol B: The Ing-Manske Deprotection
Objective: To cleave the phthalimide group and release the primary amine for the second coupling.
Reagents:
-
Phthalimide-protected Intermediate[2]
-
Hydrazine Hydrate (5–10 equiv) or Methylamine (33% in EtOH)
-
Solvent: Ethanol or Methanol
Procedure:
-
Dissolution: Suspend the intermediate in Ethanol (0.1 M concentration).
-
Cleavage: Add Hydrazine Hydrate dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.
-
Note: If the substrate is sensitive to heat, use Methylamine (40% aq) at RT for 12–24 hours.
-
-
Workup: Cool to RT. Filter off the white phthalhydrazide solid.
-
Isolation: Concentrate the filtrate. To ensure complete removal of hydrazine, co-evaporate with toluene or dissolve in DCM and wash with mild basic brine.
-
Storage: The resulting free amine is often unstable to oxidation; use immediately in the next step.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Deprotection | Steric hindrance or poor solubility in EtOH. | Switch solvent to |
| Product Trapped in Precipitate | The amine product may co-precipitate with phthalhydrazide. | After filtration, wash the filter cake extensively with DCM or |
| Cyclization Side-Reactions | Free amine attacks an adjacent ester (if present). | Avoid methyl esters in the substrate during deprotection; use |
| Poor Solubility of Building Block | The HCl salt is very polar. | Pre-dissolve the HCl salt in a minimum amount of water or DMSO before adding to the organic reaction mixture. |
Mechanism of Deprotection (Ing-Manske)
Understanding the deprotection mechanism is vital for troubleshooting. The reaction is driven by the formation of the thermodynamically stable cyclic phthalhydrazide.
Figure 2: Step-wise mechanism of hydrazinolysis.[1][3] The driving force is the formation of the stable, insoluble phthalhydrazide byproduct.
References
-
BenchChem. (2025). 2-(2-Aminoethyl)isoindoline-1,3-dione: Product Specifications and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1275343, 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [4]
-
Sigma-Aldrich. (2025). N-(2-Aminoethyl)phthalimide hydrochloride Product Sheet. Retrieved from
-
Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351. (Foundational Method)[5][6][7]
-
Nalawade, S. A., et al. (2025).[1][8] Design the Perfect PROTAC: Linker Strategies. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. (2-Aminoethyl)naphthalimide | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Technology as a New Tool for Modern Pharmacotherapy | MDPI [mdpi.com]
- 7. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Potential of 2-(2-Aminoethyl)isoindoline-1,3-dione
The following technical guide details the pharmacological and synthetic profile of 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
From Privileged Scaffold to Bioactive Pharmacophore
Executive Summary
2-(2-Aminoethyl)isoindoline-1,3-dione represents a dual-utility entity in modern medicinal chemistry. While primarily recognized as a high-fidelity linker intermediate —specifically in the synthesis of PROTACs and bivalent ligands—emerging research validates the isoindoline-1,3-dione (phthalimide) moiety as a bioactive pharmacophore in its own right.[1]
This guide analyzes the molecule’s intrinsic pharmacological potential, focusing on its capacity to modulate inflammatory pathways (COX inhibition), interact with neurodegenerative targets (AChE), and serve as a DNA-intercalating anchor.[1] We provide validated synthetic protocols and mechanistic insights to support its application in lead optimization.
Chemical Architecture & Pharmacophore Analysis[1][2]
The molecule consists of a rigid, lipophilic phthalimide head coupled to a flexible, ionizable ethylenediamine tail .[1] This structure dictates its biological interactions:
| Structural Domain | Chemical Property | Pharmacological Function |
| Isoindoline-1,3-dione (Head) | Planar, Lipophilic, Electron-deficient | DNA Intercalation: Fits into DNA minor grooves.Hydrophobic Anchor: Binds allosteric sites (e.g., PAS of AChE).H-Bond Acceptor: Carbonyl oxygens interact with Tyr/Ser residues. |
| 2-Aminoethyl Chain (Tail) | Flexible, Basic ( | Solubility: Protonation at physiological pH improves bioavailability.Linker Utility: Critical spacer for bivalent drugs (PROTACs).Ionic Interaction: Forms salt bridges with anionic enzymatic pockets. |
Pharmacological Mechanisms[1][2][3][4][5]
Anti-Inflammatory & Analgesic Activity (COX Inhibition)
The isoindoline-1,3-dione core mimics the binding topology of established NSAIDs.
-
Mechanism: The phthalimide ring occupies the hydrophobic channel of Cyclooxygenase (COX) enzymes. The carbonyl oxygens act as hydrogen bond acceptors for Tyr-355 and Arg-120 in the COX active site, stabilizing the inhibitor-enzyme complex.[1]
-
Selectivity: Derivatives of this scaffold have shown the ability to inhibit TNF-
production, reducing downstream inflammatory cytokines (IL-1, IL-6).
Neuropharmacology (AChE Inhibition)
In Alzheimer’s research, this scaffold is used to target Acetylcholinesterase (AChE).[2][3]
-
Dual Binding: The phthalimide moiety binds to the Peripheral Anionic Site (PAS) of AChE (specifically interacting with Trp-286), while the aminoethyl tail guides the attached ligand down the catalytic gorge.[1]
-
Therapeutic Outcome: Inhibition of PAS prevents the AChE-induced aggregation of
-amyloid fibrils, offering a neuroprotective effect beyond simple symptomatic relief.[1]
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pharmacological pathways accessible via this scaffold.
Figure 1: Divergent pharmacological pathways of the isoindoline-1,3-dione scaffold, highlighting key molecular targets and downstream therapeutic effects.
Experimental Protocols
Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione
This protocol utilizes a modified Gabriel Synthesis, prioritizing yield and purity for biological testing.
Reagents: Phthalic anhydride, Ethylenediamine (excess), Toluene, Triethylamine.[1]
Step-by-Step Workflow:
-
Stoichiometry Control: Dissolve Phthalic Anhydride (1.0 eq) in anhydrous Toluene.
-
Amine Addition: Add Ethylenediamine (1.5 eq) dropwise at 0°C. Note: Excess diamine prevents double-substitution (formation of the diphthalimide byproduct).
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours using a Dean-Stark trap to remove water (driving the imide formation).
-
Workup: Cool to room temperature. The product may precipitate.[1] If not, evaporate solvent under reduced pressure.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 9:1) to isolate the mono-substituted amine.[1]
-
Salt Formation: For biological assays, convert to the Hydrochloride salt (add HCl in Dioxane) to ensure water solubility.[1]
In Vitro Assay: AChE Inhibition Screening
Objective: Determine the IC50 of the scaffold or its derivatives against Acetylcholinesterase.[1]
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute in phosphate buffer (pH 8.0).
-
Enzyme Mix: Add AChE (0.05 U/mL) to 96-well plates containing test compounds. Incubate at 25°C for 15 mins.
-
Substrate Addition: Add DTNB (Ellman’s reagent, 3 mM) and Acetylthiocholine iodide (ATCI, 15 mM).
-
Measurement: Monitor absorbance at 412 nm for 20 minutes.
-
Validation: Use Donepezil as a positive control.[1]
-
Calculation: % Inhibition =
.
Comparative Data Summary
The following table summarizes the biological activity of Isoindoline-1,3-dione derivatives when tested in relevant assays.
| Biological Target | Assay Model | Activity Metric | Notes |
| Acetylcholinesterase | Ellman's Method | Activity depends on linker length; Benzyl-pyridinium hybrids show highest potency [1]. | |
| Analgesic (Pain) | Acetic Acid Writhing | Significant reduction ( | Efficacy comparable to NSAIDs; reduced ulcerogenic potential compared to Indomethacin [2]. |
| Leishmania tropica | Promastigote Assay | Halogenated derivatives (e.g., tetra-bromo) show superior potency over standard Glucantime [3].[4] | |
| Cytotoxicity | Caco-2 / HCT-116 | Cell Cycle Arrest | Induces apoptosis; lipophilicity correlates with antiproliferative activity [3].[4] |
Safety & Toxicology Profile
While the thalidomide tragedy casts a shadow over phthalimide derivatives, the non-glutarimide isoindoline-1,3-dione scaffold exhibits a distinct safety profile.[1]
-
Acute Toxicity: In vivo studies on mice classify specific amino-substituted derivatives as Class 5 (Practically Non-toxic) according to GSH classification [4].[5]
-
Ulcerogenicity: Unlike traditional NSAIDs (COX-1 inhibitors), isoindoline-1,3-dione derivatives have shown minimal gastric lesion formation in rat models at therapeutic doses [2].[6]
-
Teratogenicity: Critical Warning: Any development involving phthalimide cores requires rigorous teratogenicity screening (Zebrafish embryo assays) due to historical structural risks, although the aminoethyl side chain alters the metabolic profile compared to thalidomide.[1]
References
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 2021.
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International, 2013.[1]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate, 2023.
-
Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 2021.[5]
-
N-(2-Aminoethyl)phthalimide hydrochloride - Product Information. Chem-Impex International.
Sources
- 1. JP2000044533A - New urea derivative - Google Patents [patents.google.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]
- 6. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindoline-1,3-dione Scaffold: A Technical Whitepaper on Medicinal Chemistry & Targeted Protein Degradation
Executive Summary
The isoindoline-1,3-dione (phthalimide) scaffold represents one of the most compelling narratives in medicinal chemistry.[1][2] Historically stigmatized by the thalidomide tragedy, this bicyclic core has been redeemed through rigorous mechanistic elucidation, emerging as a "privileged scaffold" in modern oncology and immunology. Today, it serves as the structural anchor for Immunomodulatory Imide Drugs (IMiDs) and is the premier E3 ligase ligand for Cereblon (CRBN) in the design of Proteolysis Targeting Chimeras (PROTACs). This guide analyzes the physicochemical architecture, synthetic pathways, and mechanistic versatility of the isoindoline-1,3-dione core.[2]
Structural Architecture & Physicochemical Profile
The isoindoline-1,3-dione core consists of a benzene ring fused to a succinimide ring. Its utility in drug design stems from its ability to participate in hydrogen bonding while maintaining a high degree of lipophilicity and metabolic stability relative to open-chain analogs.
Key Pharmacophoric Features[1][3][4][5]
-
Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at positions 1 and 3 serve as critical HBA sites.
-
Hydrogen Bond Donors (HBD): The imide nitrogen (position 2) acts as a HBD, though this is often substituted in active pharmaceutical ingredients (APIs) to modulate solubility and target affinity.
-
Planarity: The bicyclic system is largely planar, facilitating intercalation into DNA or fitting into narrow hydrophobic pockets (e.g., the tri-Trp pocket of Cereblon).
-
Metabolic Stability: The imide ring is susceptible to hydrolytic ring-opening (forming phthalamic acid derivatives) under alkaline conditions or by specific amidases, a feature relevant to its pharmacokinetics.
Table 1: Comparative Profile of Key Isoindoline-1,3-dione Derivatives (IMiDs)
| Drug | R-Group Substitution | Primary Indication | Molecular Target | LogP (Approx) |
| Thalidomide | Glutarimide at N2 | Multiple Myeloma, Erythema Nodosum Leprosum | CRBN (E3 Ligase) | 0.6 |
| Lenalidomide | Glutarimide at N2 + Amino at C4 | Multiple Myeloma, MDS (5q-) | CRBN (High potency) | 0.4 |
| Pomalidomide | Glutarimide at N2 + Amino at C4 + Carbonyl at C1/3 | Multiple Myeloma (Relapsed/Refractory) | CRBN (Highest potency) | 0.2 |
Synthetic Methodologies: From Classic to Green Chemistry
The construction of the isoindoline-1,3-dione core is synthetically accessible, allowing for rapid library generation. The fundamental reaction involves the condensation of phthalic anhydride with a primary amine.[2]
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one carbonyl carbon of the anhydride, opening the ring to form an N-substituted phthalamic acid intermediate. Subsequent dehydration (ring closure) yields the thermodynamic imide product.
Experimental Protocol: Standard Condensation
Objective: Synthesis of N-substituted isoindoline-1,3-dione derivatives.
Reagents:
-
Phthalic Anhydride (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Phthalic Anhydride (10 mmol) and the chosen Primary Amine (11 mmol).
-
Solvation: Add Glacial Acetic Acid (15 mL). The excess acid catalyzes the dehydration step.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Note: Monitoring by TLC is essential to ensure conversion of the intermediate phthalamic acid.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice/water (100 mL).
-
Isolation: The product typically precipitates as a solid. Filter via vacuum filtration.
-
Purification: Wash the solid with cold water (3x) to remove residual acid. Recrystallize from ethanol or purify via flash column chromatography (Ethyl Acetate/Hexane) if necessary.
Visualization: Synthetic Pathway[6]
Caption: General synthetic route for N-substituted isoindoline-1,3-diones via condensation.
The Mechanism of Action: Molecular Glues & Cereblon
The renaissance of this scaffold is defined by its interaction with Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3]
The "Tri-Trp" Pocket
IMiDs bind to a hydrophobic pocket on the surface of CRBN formed by three tryptophan residues (Trp380, Trp386, Trp400). The glutarimide ring of the drug inserts into this pocket, while the isoindoline-1,3-dione moiety remains partially exposed.
Neosubstrate Recruitment
Binding of the isoindoline-1,3-dione derivative alters the surface topology of CRBN. This creates a new binding interface that recruits "neosubstrates"—proteins that CRBN would not normally recognize (e.g., transcription factors IKZF1/Ikaros and IKZF3/Aiolos). These recruited proteins are then polyubiquitinated and degraded by the proteasome.[4]
Visualization: The IMiD-CRBN Signaling Axis
Caption: Mechanism of IMiD-induced targeted protein degradation via the CRL4-CRBN complex.
The Renaissance: Anchoring PROTACs
In the field of Targeted Protein Degradation (TPD), the isoindoline-1,3-dione scaffold is indispensable. It serves as the "warhead" that recruits the E3 ligase in Proteolysis Targeting Chimeras (PROTACs).
Design Considerations for PROTACs
-
Attachment Points: The linker connecting the phthalimide (E3 ligand) to the target protein ligand is typically attached at the C4 or C5 position of the benzene ring.
-
C4-substitution (Lenalidomide-like): Often preferred due to established synthetic routes (e.g., using 4-fluorophthalic anhydride).
-
C5-substitution: Offers a different exit vector, which can significantly alter the ternary complex geometry and degradation efficiency (the "cooperativity" effect).
-
-
Linker Chemistry: Alkyl or PEG chains are conjugated via amide or ether linkages to the phthalimide core.
Beyond Oncology: Diverse Therapeutic Windows
While oncology dominates the narrative, the scaffold exhibits polypharmacology:
-
Neurodegeneration (Alzheimer's): Phthalimide derivatives have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The hydrophobic core interacts with the peripheral anionic site (PAS) of AChE.
-
Antimicrobial: N-substituted phthalimides display activity against S. aureus and E. coli, likely by disrupting cell membrane integrity or inhibiting essential bacterial enzymes.
-
Analgesic/Anti-inflammatory: Inhibition of COX-2 and TNF-alpha production has been documented for specific isoindoline-1,3-dione analogs.
References
-
The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Support. (2025).[1]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. (2021).
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. (2022).
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Iranian Journal of Pharmaceutical Research. (2021).[1]
-
Selective Target Protein Degradation via Phthalimide Conjugation. Science. (2016).[5]
-
Design the Perfect PROTAC®. Sigma-Aldrich Technical Guide. (2023).
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI Molecules. (2021).
Sources
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of the Phthalimide Core: A Technical Guide to Its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted phthalimide scaffold is a cornerstone in modern organic and medicinal chemistry. Its deceptively simple structure belies a rich history of synthetic innovation and a remarkable breadth of applications, from foundational amine synthesis to the development of blockbuster pharmaceuticals. This guide provides a comprehensive exploration of the discovery and historical evolution of N-substituted phthalimides, with a particular focus on the seminal Gabriel synthesis. We will dissect the mechanistic underpinnings of this and other key synthetic transformations, provide detailed experimental protocols, and survey the diverse applications that have cemented the phthalimide moiety as a privileged pharmacophore and a versatile synthetic building block.
Introduction: The Phthalimide Moiety - A Privileged Scaffold
Phthalimides, or isoindole-1,3-diones, are a class of organic compounds characterized by a bicyclic structure where an imide functional group is fused to a benzene ring.[1] While the parent phthalimide is a valuable precursor, it is the introduction of a substituent at the nitrogen atom (N-substitution) that unlocks a vast chemical space with profound implications for science and industry.[2] These N-substituted derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[1] Their utility stems from their role as a masked form of ammonia, enabling the clean synthesis of primary amines, and from the unique biological activities exhibited by the intact phthalimide ring in various drug molecules.[3][4]
The significance of N-substituted phthalimides is perhaps best exemplified by drugs such as thalidomide, lenalidomide, and apremilast, which have had a transformative impact on the treatment of diseases ranging from multiple myeloma to psoriasis.[1][5] The journey of this humble yet powerful chemical entity, from its discovery in the late 19th century to its current status as a key player in drug development, is a testament to the enduring power of fundamental organic synthesis.
The Genesis of N-Substituted Phthalimides: The Gabriel Synthesis
The history of N-substituted phthalimides is inextricably linked to the groundbreaking work of German chemist Siegmund Gabriel. In the late 1880s, the synthesis of primary amines was often plagued by the issue of over-alkylation, where the desired primary amine would react further with the alkylating agent to form secondary, tertiary, and even quaternary ammonium salts.[6][7] This lack of selectivity made it challenging to obtain pure primary amines in good yields.
In 1887, Gabriel published a brilliant solution to this problem, a method that would come to be known as the Gabriel synthesis.[8][9] Although the alkylation of phthalimide had been reported as early as 1884, it was Gabriel who recognized its general applicability for the controlled synthesis of primary amines.[10][11] His method utilized phthalimide as a protected form of ammonia, elegantly circumventing the problem of multiple alkylations.[9]
The Ingenuity of the Gabriel Synthesis: A Mechanistic Perspective
The Gabriel synthesis is a two-step process that leverages the unique chemical properties of the phthalimide anion.[12] The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the N-H bond (pKa ≈ 8.3) and reduces the nucleophilicity of the nitrogen.[7][9] This decreased nucleophilicity is the key to preventing over-alkylation.[7]
The reaction proceeds as follows:
-
Deprotonation: Phthalimide is first treated with a base, such as potassium hydroxide (KOH) or potassium hydride (KH), to form the potassium phthalimide salt.[6][13] This creates a potent nitrogen nucleophile.
-
N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[4][6]
-
Hydrolysis/Hydrazinolysis: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis (the Ing-Manske procedure).[4][6]
The use of hydrazine (N2H4) is often preferred as it proceeds under milder, neutral conditions, which is advantageous when the target amine contains base- or acid-sensitive functional groups.[12]
Experimental Protocol: A Classic Gabriel Synthesis
Objective: To synthesize benzylamine from benzyl bromide using the Gabriel synthesis.
Materials:
-
Potassium phthalimide
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture with stirring (e.g., at 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with cold water, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Suspend the dried N-benzylphthalimide in methanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.
-
Reflux the mixture with stirring. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The precipitate can be filtered off. The filtrate, containing the desired benzylamine, is then concentrated under reduced pressure.
-
The crude amine can be purified by distillation or chromatography.
-
Safety Precautions: Alkyl halides are lachrymators and potential carcinogens. Hydrazine is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Beyond Gabriel: An Evolving Synthetic Landscape
While the Gabriel synthesis remains a cornerstone of organic chemistry, the demand for more efficient and versatile methods has driven the development of numerous alternative strategies for the synthesis of N-substituted phthalimides.[2] These methods can be broadly categorized as follows:
-
Condensation Reactions: The most direct method involves the condensation of phthalic anhydride with a primary amine at high temperatures.[2][14] This is often the most economical route when the amine is readily available.
-
Mitsunobu Reaction: N-alkylation of phthalimide with alcohols can be achieved under mild conditions using the Mitsunobu reaction.[14]
-
Metal-Catalyzed Carbonylations: Transition-metal-catalyzed carbonylation of benzamide derivatives or o-dihaloarenes with amines provides access to a wide range of N-substituted phthalimides with high selectivity.[2][15]
-
Novel Metal-Free Approaches: Recent research has focused on developing efficient metal-free protocols, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones.[2]
The continuous evolution of these synthetic methodologies underscores the enduring importance of the phthalimide scaffold in contemporary chemical research.
The Broad Spectrum of Applications: From Agrochemicals to Advanced Therapeutics
The applications of N-substituted phthalimides are remarkably diverse, spanning multiple scientific and industrial sectors.
Agrochemicals and Materials Science
In the agrochemical industry, phthalimide derivatives have been developed as effective fungicides, herbicides, and insecticides.[1][16] For instance, Folpet, a phthalimide derivative, is a widely used commercial fungicide.[3] In materials science, the rigid, planar structure of the phthalimide core makes it a valuable building block for the synthesis of high-performance polymers and dyes.[1][5]
A Powerhouse in Drug Discovery and Development
The true impact of N-substituted phthalimides is most profoundly felt in the realm of medicinal chemistry. The phthalimide moiety is a recognized pharmacophore, and its incorporation into molecular structures has led to the discovery of numerous therapeutic agents with a wide range of biological activities, including:
-
Anti-inflammatory and Immunomodulatory Agents: The most famous (and infamous) example is thalidomide. While its teratogenic effects are a stark reminder of the importance of stereochemistry in drug action, thalidomide and its analogs, lenalidomide and pomalidomide, are now crucial treatments for multiple myeloma and other cancers due to their potent immunomodulatory and anti-angiogenic properties. Apremilast is another phthalimide-containing drug used to treat psoriasis and psoriatic arthritis.[1][3]
-
Antimicrobial Agents: N-substituted phthalimides have demonstrated significant antibacterial and antifungal activity.[17][18]
-
Other Therapeutic Areas: The phthalimide scaffold has been explored for its potential in developing analgesic, anticonvulsant, anti-HIV, and anxiolytic agents.[1][16]
The versatility of the phthalimide core allows for fine-tuning of its biological activity through substitution at the nitrogen atom and on the aromatic ring, making it an attractive starting point for drug discovery campaigns.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Methods for N-Substituted Phthalimides
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Gabriel Synthesis | Phthalimide, Alkyl Halide | Base (KOH, KH), Hydrazine | Prevents over-alkylation, good for primary amines | Harsh cleavage conditions, limited to primary alkyl halides |
| Condensation | Phthalic Anhydride, Amine | High Temperature | Economical, straightforward | High temperatures may not be suitable for sensitive substrates |
| Mitsunobu Reaction | Phthalimide, Alcohol | DEAD, PPh3 | Mild conditions | Stoichiometric phosphine oxide byproduct |
| Metal-Catalyzed Carbonylation | o-Dihaloarenes, Amine, CO | Pd, Ru, or other metal catalysts | High selectivity, broad scope | Cost and toxicity of metal catalysts |
Diagram 1: The Gabriel Synthesis Workflow
Caption: A flowchart of the Gabriel synthesis for preparing primary amines.
Diagram 2: Mechanistic Overview of the Gabriel Synthesis
Sources
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Phthalimides [organic-chemistry.org]
- 15. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
Spectroscopic Data & Technical Guide: 2-(2-Aminoethyl)isoindoline-1,3-dione
This guide serves as a definitive technical reference for 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
Executive Technical Summary
-
IUPAC Name: 2-(2-Aminoethyl)isoindoline-1,3-dione[1]
-
Common Name:
-(2-Aminoethyl)phthalimide[1] -
CAS Number: 71824-24-3 (Free base), 30250-67-0 (HCl salt)
-
Molecular Formula:
-
Molecular Weight: 190.20 g/mol (Free base)
-
Core Utility: Primary amine linker motif preventing over-alkylation (Gabriel amine surrogate) and a rigid anchor for E3 ligase ligand conjugation.
Synthesis & Preparation Protocol
Author’s Note: While direct condensation of phthalic anhydride with ethylenediamine is cited in older literature, this method frequently yields the thermodynamically stable
High-Purity Synthesis Workflow (Boc-Protection Route)
This method avoids the statistical mixture of mono- and bis-substituted products.
-
Reagents: Phthalic anhydride (1.0 eq),
-Boc-ethylenediamine (1.0 eq), Toluene (Solvent), Trifluoroacetic acid (TFA). -
Condensation:
-
Reflux phthalic anhydride and
-Boc-ethylenediamine in toluene with a Dean-Stark trap to remove water. -
Endpoint: Disappearance of anhydride carbonyls (IR: 1850/1760 cm⁻¹) and appearance of imide doublet.
-
-
Deprotection:
-
Treat the intermediate (
-Boc-2-aminoethylphthalimide) with TFA/DCM (1:1) at 0°C RT for 2 hours. -
Concentrate in vacuo.
-
-
Isolation (Free Base):
-
Dissolve residue in water; neutralize with saturated
to pH 8. -
Extract with
( ). Dry over .[2] -
Evaporate to yield the free base as a pale yellow solid/oil.
-
Figure 1: Selective synthesis workflow preventing bis-imide dimer formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The phthalimide ring creates a strong anisotropic effect, deshielding the adjacent methylene protons. The aromatic protons typically appear as an AA'BB' system, often resolving into two multiplets rather than a single singlet, depending on the field strength.
Table 1:
H NMR Data (400 MHz)
| Position | Shift ( | Multiplicity | Integral | Assignment | Notes |
| Solvent: | |||||
| Ar-H | 7.82 – 7.86 | Multiplet | 2H | Phth-3,6 (Ipso-ortho) | AA'BB' system |
| Ar-H | 7.69 – 7.73 | Multiplet | 2H | Phth-4,5 (Meta) | AA'BB' system |
| 3.78 | Triplet ( | 2H | Deshielded by imide | ||
| 2.98 | Triplet ( | 2H | |||
| 1.45 | Broad Singlet | 2H | Primary Amine | Shift varies with conc. | |
| Solvent: DMSO- | |||||
| 8.15 | Broad Singlet | 3H | Ammonium | Exchangeable | |
| Ar-H | 7.85 – 7.95 | Multiplet | 4H | Aromatic Ring | Often overlaps |
| 3.86 | Triplet | 2H | |||
| 3.12 | Multiplet | 2H | Shifted downfield by |
Table 2:
C NMR Data (100 MHz,
)
| Shift ( | Carbon Type | Assignment | Structural Context |
| 168.4 | C=O | Carbonyl | Characteristic imide carbonyl |
| 134.0 | CH | Ar-C (Meta) | |
| 132.1 | C (Quat) | Ar-C (Ipso) | Bridgehead carbons |
| 123.3 | CH | Ar-C (Ortho) | |
| 40.8 | Alkyl amine carbon | ||
| 37.9 | Alkyl imide carbon |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the imide carbonyl doublet , a diagnostic feature for confirming the integrity of the phthalimide ring.
-
3360, 3290 cm⁻¹:
stretching (Primary amine, weak/broad). -
1770 cm⁻¹ (weak) & 1710 cm⁻¹ (strong):
symmetric and asymmetric coupling of the cyclic imide. Note: If only one band is seen at 1710, resolution may be insufficient, or the ring is open (amic acid). -
1610, 1465 cm⁻¹:
Aromatic ring breathing. -
720 cm⁻¹: Imide ring deformation (diagnostic).
Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV)
-
Molecular Ion:
m/z -
Fragmentation Pattern (EI/ESI-CID):
-
m/z 191
174: Loss of (Characteristic of primary amines). -
m/z 174
147: Loss of vinyl group/ethylene linker collapse (Formation of phthalimide cation). -
m/z 160: Cleavage of
- bond. -
m/z 130: Phthalic anhydride-like cation (Loss of N-substituent).
-
m/z 76: Benzyne radical cation (Deep fragmentation).
-
Figure 2: Primary fragmentation pathways observed in ESI-MS.
Physical Properties & Stability[1]
| Property | Value | Notes |
| Physical State | White to pale yellow crystalline solid | Free base may be an oil if impure. |
| Melting Point (HCl Salt) | 271 – 275 °C | Decomposes upon melting. |
| Melting Point (Free Base) | ~80 – 85 °C | Literature varies; often used as crude oil. |
| Solubility | DMSO, DMF, MeOH, | Poor solubility in water (Free base). |
| pKa (Conjugate Acid) | ~8.9 (Amine), ~8.3 (Imide) | Imide is sensitive to strong base (hydrolysis). |
Critical Handling Note: The phthalimide ring is susceptible to hydrolysis under strongly basic conditions (e.g., 1M NaOH), opening to the phthalamic acid. Deprotection of the phthalimide to release the primary diamine typically requires hydrazine hydrate (Ing-Manske procedure) or methylamine.
References
-
Synthesis & Characterization: Journal of Organic Chemistry, "Selective Mono-alkylation of Diamines via Boc-Protection Strategies."
-
Melting Point Data: BenchChem, "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride Safety & Properties."
-
NMR Spectral Database: AIST Spectral Database for Organic Compounds (SDBS), "SDBS No. 3245: N-(2-Aminoethyl)phthalimide."
-
Mass Spectrometry Fragmentation: Journal of Mass Spectrometry, "Fragmentation of N-substituted phthalimides."
-
Crystallographic Data: Acta Crystallographica, "Structure of N-(2-aminoethyl)phthalimide derivatives."
Sources
Methodological & Application
Application Note: Selective Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione
Executive Summary
This application note details the robust synthesis of 2-(2-aminoethyl)isoindoline-1,3-dione (also known as
This building block is a critical linker in medicinal chemistry, widely used in the development of PROTACs (Proteolysis Targeting Chimeras), DNA intercalators, and heterocyclic drug candidates. The primary synthetic challenge is the "double-reaction" leading to the unwanted
Strategic Analysis & Reaction Mechanism
The Selectivity Challenge
The reaction of phthalic anhydride with ethylenediamine proceeds through two stages:
-
Ring Opening: Nucleophilic attack by the amine forms the phthalamic acid intermediate.
-
Ring Closure (Imidization): Dehydration at elevated temperatures yields the phthalimide ring.
Critical Failure Mode: The product, 2-(2-aminoethyl)isoindoline-1,3-dione, contains a primary amine that is still nucleophilic. If the concentration of phthalic anhydride is high relative to the diamine, the product will attack a second anhydride molecule, forming the thermodynamically stable and insoluble bis-imide .
The Solution: High-Dilution Inverse Stoichiometry
To favor the mono-adduct, the reaction environment must statistically ensure that every anhydride molecule encounters an unreacted ethylenediamine molecule rather than a product molecule.
-
Excess Reagent: We employ a 10-fold molar excess of ethylenediamine.
-
Solvent Choice: Toluene is selected to facilitate azeotropic water removal (Dean-Stark), driving the imidization step to completion while maintaining a temperature (~110°C) sufficient for cyclization but controlled enough to minimize polymerization.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the competition between the target mono-imide and the bis-imide impurity. The dashed red line represents the pathway suppressed by using excess diamine.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Phthalic Anhydride (Purity >99%)
-
Ethylenediamine (Reagent grade, >99%)
-
Toluene (Anhydrous)
-
Hydrochloric Acid (2M and 6M)
-
Sodium Hydroxide (20% aq. solution)
-
Dichloromethane (DCM)
-
-
Apparatus:
-
500 mL Round-bottom flask (RBF)
-
Dean-Stark trap with reflux condenser
-
Magnetic stirrer and oil bath
-
Rotary evaporator
-
Step-by-Step Methodology
Phase 1: Synthesis (Kinetic Control)
-
Setup: Equip a 500 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Amine Charge: Add Ethylenediamine (60.1 g, 1.0 mol, 10 equiv) and Toluene (250 mL) to the flask.
-
Note: A large excess of amine is crucial. Do not reduce this ratio.
-
-
Anhydride Addition: Heat the solution to 50°C. Slowly add Phthalic Anhydride (14.8 g, 0.1 mol, 1 equiv) portion-wise over 30 minutes.
-
Rationale: Slow addition prevents localized high concentrations of anhydride, further suppressing bis-imide formation.
-
-
Reflux: Heat the mixture to reflux (oil bath ~125°C). Maintain reflux for 4–6 hours or until water evolution in the Dean-Stark trap ceases.
-
Checkpoint: The solution should be clear to slightly yellow. Turbidity suggests bis-imide formation.
-
Phase 2: Isolation & Purification (Self-Validating)
-
Distillation: Cool the mixture to ~50°C. Remove Toluene and excess Ethylenediamine under reduced pressure (Rotovap).
-
Tip: Ethylenediamine boils at 116°C. Use a high-vacuum pump and a warm water bath (60°C) to ensure complete removal.
-
-
Acid Extraction (The Filter):
-
Dissolve the resulting residue in 2M HCl (150 mL) .
-
Stir vigorously for 15 minutes.
-
Filtration: Filter the solution through a sintered glass funnel.
-
Mechanism:[1][2][3][4] The target mono-amine becomes the soluble hydrochloride salt (
). The bis-imide impurity is neutral and insoluble in acid, remaining on the filter paper. Discard the solid.
-
-
Base Liberation:
-
Cool the acidic filtrate in an ice bath.
-
Slowly basify to pH >12 using 20% NaOH . A white precipitate (the free amine) may form.[5]
-
-
Extraction:
-
Extract the aqueous basic layer with DCM (3 x 100 mL) .
-
Combine organic layers, wash with brine (50 mL), and dry over anhydrous
.
-
-
Final Isolation: Filter off the drying agent and evaporate the solvent to yield the target as a pale yellow/white solid.
Workflow Diagram
Figure 2: Operational workflow emphasizing the acid-base purification logic.
Characterization & Specifications
| Parameter | Specification / Observation |
| Appearance | White to pale yellow crystalline solid |
| Molecular Weight | 190.20 g/mol |
| Melting Point | 84–86°C (Free base) / >200°C (HCl Salt) |
| Solubility | Soluble in DCM, Chloroform, Ethanol. Insoluble in water (Free base). |
| 1H NMR (CDCl3) |
Note on Stability: The free amine absorbs
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction from aqueous phase. | The amine is water-soluble.[6] Saturate the aqueous phase with NaCl (salting out) before DCM extraction. |
| High Bis-Imide | Insufficient excess of diamine. | Ensure >10 equivalents of ethylenediamine are used. Do not rush the addition of anhydride. |
| Oily Product | Residual solvent or diamine.[7] | Dry under high vacuum (<1 mbar) at 40°C for 4 hours. Check NMR for toluene/amine peaks. |
References
-
BenchChem. "2-(2-Aminoethyl)isoindoline-1,3-dione Product Information and Applications." BenchChem Database. Accessed October 2023. Link
-
Asian Journal of Chemistry. "Reaction of Phthalic Anhydride and Ethylenediamine." Asian J. Chem., vol. 23, no.[1][5][8][9] 7, 2011, pp. 2969-2972.[5] Link
-
PrepChem. "Synthesis of N-substituted phthalimides." PrepChem.com.[10] Link
-
Google Patents. "Method for synthesizing N-aminoethyl phthalimide derivatives." CN102260175A. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
Protocol for N-Alkylation of Phthalimide: A Comprehensive Guide for Researchers
This document provides a detailed protocol and technical insights for the N-alkylation of phthalimide, a cornerstone reaction in organic synthesis, particularly for the preparation of primary amines. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for introducing alkyl groups onto a nitrogen atom.
Introduction: The Enduring Relevance of Phthalimide N-Alkylation
The N-alkylation of phthalimide is a fundamental transformation in synthetic organic chemistry, most famously embodied in the Gabriel Synthesis . This classical yet highly effective method allows for the synthesis of primary amines from primary alkyl halides, circumventing the common issue of over-alkylation often encountered with direct alkylation of ammonia.[1][2][3] The phthalimide group serves as a masked form of ammonia, with the nitrogen atom's nucleophilicity being sufficiently attenuated to prevent multiple alkylations.[4] The robustness of the phthalimide group and the high yields often achieved make this protocol a staple in the synthesis of a wide array of chemical entities, including pharmaceuticals and other fine chemicals.
This application note will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and discuss alternative methodologies such as the Mitsunobu reaction for the N-alkylation of phthalimide.
Mechanistic Insights: A Stepwise Look at the Gabriel Synthesis
The Gabriel synthesis proceeds via a two-step sequence: the N-alkylation of phthalimide followed by the deprotection of the resulting N-alkylphthalimide to liberate the primary amine.[5]
-
Deprotonation of Phthalimide: The synthesis begins with the deprotonation of phthalimide by a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to form the potassium or sodium salt of phthalimide.[1][6][7] The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the resonance stabilization of the resulting phthalimide anion by the two adjacent carbonyl groups.[4][8] This enhanced acidity allows for the use of moderately strong bases to generate the nucleophilic phthalimide anion.[4][8]
-
Nucleophilic Substitution (SN2 Reaction): The phthalimide anion then acts as a potent nucleophile, attacking a primary alkyl halide in a classic SN2 reaction.[2][4][8] This step results in the formation of an N-alkylphthalimide. The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides.[7][8]
-
Deprotection to Yield the Primary Amine: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This is most commonly achieved through hydrazinolysis, known as the Ing-Manske procedure, which involves refluxing the N-alkylphthalimide with hydrazine hydrate.[5][9] This method is often preferred due to its mild and neutral reaction conditions.[5] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[2][8] A particularly mild method for deprotection involves a two-stage reduction with sodium borohydride followed by treatment with acetic acid.[10]
Experimental Protocol: The Gabriel Synthesis
This protocol provides a general procedure for the N-alkylation of a primary alkyl halide using potassium phthalimide, followed by hydrazinolysis.
Materials and Reagents
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Primary alkyl halide
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Step-by-Step Procedure
Part 1: Synthesis of N-Alkylphthalimide
-
Preparation of Potassium Phthalimide (if not commercially available):
-
In a round-bottom flask, dissolve phthalimide in hot ethanol.
-
Slowly add a solution of potassium hydroxide in ethanol to the phthalimide solution until the mixture is basic.
-
Cool the solution in an ice bath to precipitate potassium phthalimide as a white solid.
-
Filter the solid, wash with cold ethanol, and dry thoroughly.
-
-
N-Alkylation:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add the primary alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 60-80 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the N-alkylphthalimide.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Part 2: Deprotection of N-Alkylphthalimide (Hydrazinolysis)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-alkylphthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.[5]
-
-
Reaction:
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will precipitate any remaining phthalhydrazide and convert the amine to its hydrochloride salt.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add a concentrated aqueous solution of NaOH to the residue until the solution is strongly basic, which will liberate the free amine.
-
Extract the primary amine with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).[11]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
The product can be further purified by distillation or column chromatography if necessary.
-
Visualization of the Gabriel Synthesis Workflow
The following diagram illustrates the key stages of the Gabriel Synthesis protocol.
Caption: Workflow of the Gabriel Synthesis for Primary Amine Preparation.
Alternative Protocol: The Mitsunobu Reaction for N-Alkylation
For substrates that are sensitive to the conditions of the Gabriel synthesis or when starting from an alcohol, the Mitsunobu reaction offers a powerful alternative for the N-alkylation of phthalimide.[12][13] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.[13]
Key Reagents
-
Alcohol (primary or secondary)
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, DCM)
General Procedure
-
To a cooled (0 °C) solution of the alcohol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in an anhydrous solvent, add DEAD or DIAD (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The work-up typically involves removal of the solvent and purification by column chromatography to isolate the N-alkylphthalimide. The triphenylphosphine oxide byproduct can often be removed by filtration or during chromatography.
-
The resulting N-alkylphthalimide can then be deprotected using the methods described previously to yield the primary amine.
Data Presentation: Reaction Parameters and Troubleshooting
| Parameter | Gabriel Synthesis | Mitsunobu Reaction |
| Substrate | Primary alkyl halides[5] | Primary or secondary alcohols[12] |
| Key Reagents | Potassium phthalimide, alkyl halide | Alcohol, phthalimide, PPh₃, DEAD/DIAD |
| Solvent | DMF, DMSO[5] | THF, DCM |
| Temperature | Room temperature to 80 °C | 0 °C to room temperature |
| Stereochemistry | SN2 inversion at the halide-bearing carbon | Inversion of configuration at the alcohol stereocenter[13] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of N-alkylphthalimide | Incomplete deprotonation of phthalimide | Ensure the use of a strong enough base and anhydrous conditions. |
| Sterically hindered alkyl halide | Use a less hindered substrate; consider alternative synthetic routes. | |
| Low reactivity of alkyl halide | Use a more reactive halide (I > Br > Cl). | |
| Incomplete deprotection | Insufficient hydrazine | Increase the equivalents of hydrazine and/or reaction time. |
| Steric hindrance around the phthalimide | Consider harsher hydrolysis conditions (acid or base) if the substrate is stable. | |
| Side reactions during deprotection | Base-sensitive functional groups | Use the milder hydrazinolysis or NaBH₄/acetic acid deprotection method.[5][10] |
Conclusion
The N-alkylation of phthalimide, particularly through the Gabriel synthesis, remains a highly reliable and versatile method for the preparation of primary amines. Its key advantages include the avoidance of over-alkylation and the generation of clean products. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively apply this protocol to a wide range of synthetic challenges. For substrates requiring milder conditions or starting from alcohols, the Mitsunobu reaction provides an excellent alternative. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of phthalimide N-alkylation in the laboratory.
References
-
Homework.Study.com. (n.d.). A phthalimide alkylation for preparing a primary amine from an alkyl halide is known as synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
-
Oxford Academic. (2005). N-Alkylation of Phthalimide, Carboxamide, and Sulfonamides By Oxdation–Reduction Condensation Using Di-tert-butyl-1,4-benzoquinone and Alkyl Diphenylphosphinite. Chemistry Letters. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
ACS Publications. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Beilstein Archives. (2018). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(2-Aminoethyl)isoindoline-1,3-dione in peptide synthesis
Abstract
2-(2-Aminoethyl)isoindoline-1,3-dione, commonly known as
Introduction: The "Masked" Ethylenediamine
In complex peptide synthesis, the introduction of an ethylenediamine spacer often leads to uncontrolled polymerization or cross-reactivity.
Key Chemical Advantages:
-
Orthogonality: The Phth group is stable to acidic (Boc removal) and basic (Fmoc removal) conditions used in Solid Phase Peptide Synthesis (SPPS). It is selectively removed by hydrazine or methylamine.
-
Crystallinity: Derivatives often form crystalline solids, simplifying purification compared to the oils frequently obtained with Boc-ethylenediamine.
-
PNA Precursor: It is the primary starting material for synthesizing the
-(2-aminoethyl)glycine backbone of PNAs.
Core Application: PNA Backbone Synthesis
The most high-value application of
Mechanistic Pathway
The synthesis relies on the mono-alkylation of the free primary amine of the reagent with a glycine equivalent (e.g., bromoacetate or glyoxylate). Because the Phth group sterically and electronically deactivates the second nitrogen, over-alkylation is minimized.
Visualization: PNA Monomer Synthesis Workflow
Experimental Protocols
Protocol A: Synthesis of the PNA Backbone Intermediate
Objective: To synthesize
Reagents:
- -(2-Aminoethyl)phthalimide hydrochloride (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Suspend
-(2-Aminoethyl)phthalimide HCl (10 mmol, 2.27 g) in anhydrous ACN (50 mL). -
Neutralization: Add TEA (22 mmol, 3.1 mL) dropwise at 0°C. The solution will clarify as the free base is liberated.
-
Alkylation: Add tert-butyl bromoacetate (11 mmol, 1.6 mL) dropwise over 15 minutes.
-
Scientific Note: Slow addition prevents bis-alkylation (formation of the tertiary amine).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove triethylammonium salts.
-
Purification: Dry organic layer over MgSO₄ and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Expectation: 70-85% as a viscous oil or low-melting solid.
-
Protocol B: Phthalimide Deprotection (Hydrazinolysis)
Objective: To remove the Phth group and reveal the primary amine for further coupling or Fmoc-protection.
Reagents:
-
Phth-protected peptide/intermediate
-
Hydrazine monohydrate (
) -
Ethanol (EtOH)
Step-by-Step Methodology:
-
Setup: Dissolve the Phth-protected substrate (1.0 eq) in EtOH (0.1 M concentration).
-
Cleavage: Add Hydrazine monohydrate (3.0 - 5.0 eq).
-
Reflux: Heat the mixture to 60-70°C for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Caution: Do not reflux excessively if ester groups are present, as hydrazine can attack esters to form hydrazides. If esters are present, perform at RT for 12-24h.
-
-
Workup (The "Ion-Exchange" Trick):
-
Cool the mixture to 0°C.
-
Acidify with 1M HCl to pH ~3. This solubilizes the product amine (as HCl salt) but keeps phthalhydrazide insoluble.
-
Filter off the white phthalhydrazide solid.
-
Basify the filtrate with 2M NaOH (to pH >10) and extract with DCM.
-
-
Isolation: Dry and concentrate the DCM layer to obtain the free amine.
Comparative Data: Phth vs. Fmoc vs. Boc
| Feature | Phthalimide (Phth) | Fmoc | Boc |
| Deprotection Reagent | Hydrazine or Methylamine | Piperidine (Base) | TFA (Acid) |
| Orthogonality | Stable to Acid & Base | Stable to Acid | Stable to Base |
| Atom Economy | High (Small protecting group) | Low (Large fluorenyl group) | High |
| Solubility | Moderate (often crystalline) | Low (aggregates) | High (oils) |
| Primary Use Case | PNA Synthesis , Linkers | Standard SPPS | Solution Phase Synthesis |
Troubleshooting & Critical Parameters
Issue 1: Insoluble Phthalhydrazide Byproduct
-
Symptom:[2][3][4] White solid clogs filters or contaminates the final product.
-
Solution: Use the Acid/Base workup described in Protocol B. Alternatively, use Methylamine (40% in water) instead of hydrazine. Methylamine deprotection yields
-dimethylphthalamide, which is water-soluble and easier to wash away.
Issue 2: Racemization (if attached to chiral centers)
-
Risk:[2] Phthalimide removal requires nucleophiles that can cause racemization in adjacent chiral centers (e.g., C-terminal cysteines).
-
Mitigation:
-(2-Aminoethyl)phthalimide is achiral, so this is rarely an issue for the reagent itself. However, if the reagent is coupled to a chiral amino acid before deprotection, ensure mild conditions (room temperature methylamine) are used.
Issue 3: Poor Solubility of the Reagent
-
Observation: The HCl salt (CAS 5723-40-0) is sparingly soluble in DCM.
-
Correction: Always neutralize the salt with TEA or DIPEA in DMF/ACN before adding electrophiles.
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. [Link]
-
Thomson, S. A., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids.[1] Tetrahedron. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Protection for the Amino Group: Phthalimides). [Link]
-
PubChem Compound Summary. (2023). 2-(2-Aminoethyl)isoindoline-1,3-dione.[5][6][7] National Center for Biotechnology Information. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | C10H10N2O2 | CID 1275343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Applications of 2-(2-Aminoethyl)isoindoline-1,3-dione in drug discovery
Application Note: 2-(2-Aminoethyl)isoindoline-1,3-dione in Drug Discovery
Executive Summary: The "Privileged" Masked Diamine
2-(2-Aminoethyl)isoindoline-1,3-dione (CAS: 71824-24-3) acts as a high-fidelity "masked" ethylenediamine scaffold.[1] In modern drug discovery, it serves two distinct, critical roles:
-
Pharmacophore Component: It provides the intact phthalimide moiety, a known privileged structure for Cereblon (CRBN) binding in PROTACs and for DNA intercalation in oncology.
-
Synthetic Linchpin: It functions as a mono-protected diamine, allowing the selective functionalization of the primary amine without the polymerization risks associated with free ethylenediamine.[1]
This guide details the protocols for deploying this building block in Targeted Protein Degradation (PROTACs) and CNS-active small molecule synthesis .
Application I: Synthesis of CRBN-Recruiting PROTAC Linkers
Context: Proteolysis Targeting Chimeras (PROTACs) require an E3 ligase ligand connected to a target protein ligand.[2][3] The phthalimide core of 2-(2-Aminoethyl)isoindoline-1,3-dione mimics the immunomodulatory drugs (IMiDs) like thalidomide, which bind the E3 ligase Cereblon (CRBN).[1] The free amino group provides a "plug-and-play" handle for attaching linkers (PEG, alkyl chains) or directly coupling to the target ligand.[1]
Mechanism of Action: The phthalimide moiety binds the hydrophobic pocket of CRBN.[1] The ethyl-amine chain extends out of the pocket, serving as the "exit vector" to connect the target protein, facilitating the formation of the ternary complex (Target-PROTAC-E3) and subsequent ubiquitination.[1]
Experimental Protocol: Amide Coupling for Linker Assembly
Objective: To couple 2-(2-Aminoethyl)isoindoline-1,3-dione with a carboxylic acid-functionalized Target Ligand (or Linker-Ligand construct).
Materials:
-
Amine: 2-(2-Aminoethyl)isoindoline-1,3-dione (1.0 equiv)[1]
-
Acid: Carboxylic acid-functionalized ligand (1.0 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve the Carboxylic Acid component in anhydrous DMF (0.1 M concentration). -
Reagent Addition: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester species.
-
Scientist's Note: Monitor color change; a slight yellowing often indicates activation.
-
-
Coupling: Add 2-(2-Aminoethyl)isoindoline-1,3-dione directly to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours.
-
Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with saturated
(2x), water (2x), and brine (1x). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (typically DCM:MeOH gradient).
Data Interpretation:
-
Yield: Expect 70–85%.
-
Key NMR Signal: Appearance of an amide triplet (~6.5-8.0 ppm) and the shift of the methylene protons adjacent to the nitrogen.
Application II: Construction of CNS-Active Piperazine Scaffolds
Context: The imide-alkyl-piperazine motif is a structural cornerstone in neuropsychiatric drugs (e.g., Buspirone, Tandospirone).[1] These molecules often target 5-HT (serotonin) or Dopamine receptors. 2-(2-Aminoethyl)isoindoline-1,3-dione serves as the precursor for the "imide" portion, linked to a piperazine warhead.[1]
Experimental Protocol: N-Alkylation of Aryl Piperazines
Objective: To synthesize a CNS-active scaffold by linking the amine tail to a piperazine derivative via a spacer activation strategy.[1]
Note: Since the starting material is an amine, we must first convert it to an electrophile OR react it with an electrophilic piperazine. The standard route converts the amine to a bromide or tosylate, but a more direct route uses the amine as a nucleophile against a bis-electrophile.[1]
Alternative Route (High Purity): Reductive Amination We will use the amine to react with a piperazine-aldehyde or ketone, or conversely, react the amine with a di-haloalkane to build the chain.[1]
Selected Protocol: Nucleophilic Substitution on Chloro-ethyl-piperazines This approach assumes you have a pre-formed chloro-ethyl aryl piperazine.[1] If not, we use the 2-(2-Aminoethyl)isoindoline-1,3-dione to attack a di-bromoalkane first.[1]
Step-by-Step Methodology (Building the Linker):
-
Alkylation: Dissolve 2-(2-Aminoethyl)isoindoline-1,3-dione (1 equiv) in Acetonitrile (
). -
Base: Add
(3 equiv) and catalytic KI (0.1 equiv). -
Electrophile: Add the requisite alkyl halide (e.g., 1-(2-chloroethyl)-4-phenylpiperazine) (1.1 equiv).[1]
-
Reflux: Heat to reflux (80°C) for 16 hours.
-
Critical Control Point: Ensure vigorous stirring to break up inorganic salts.
-
-
Filtration: Cool to RT, filter off the solids (
/KCl). -
Concentration: Evaporate the solvent.
-
Crystallization: Many phthalimide derivatives crystallize readily from Ethanol/Water. If oil persists, convert to HCl salt by adding 4M HCl in Dioxane.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from this single building block.
Figure 1: Divergent synthetic utility of 2-(2-Aminoethyl)isoindoline-1,3-dione in medicinal chemistry workflows.
Technical Specifications & Handling
| Property | Specification | Scientist's Commentary |
| Molecular Weight | 190.20 g/mol | Low MW allows for "heavy" linkers without violating Lipinski's Rule of 5 excessively.[1] |
| Solubility | DMSO, DMF, DCM | Poor solubility in water and non-polar alkanes (Hexane). Use DMF for coupling reactions.[1] |
| pKa (Amine) | ~8.8 - 9.5 | The primary amine is moderately basic.[1] Use DIPEA or TEA as a scavenger base.[1] |
| Stability | Hydrolytically Stable | The phthalimide ring is stable under acidic conditions but unstable to strong bases (NaOH) or hydrazine (cleavage). |
Safety Warning: When performing the Gabriel Synthesis deprotection (removing the phthalimide to reveal a primary amine), Hydrazine Hydrate is commonly used. Hydrazine is toxic and potentially carcinogenic. All deprotection steps must be performed in a fume hood with appropriate double-gloving.[1]
References
-
Neklesa, T. K., et al. (2017). "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 174, 138-144.[1] (Contextualizing Phthalimide binders).
-
Muller, G. (2009). "Medicinal Chemistry of Target Family-Directed Masterkeys." Drug Discovery Today, 14(11-12), 586-599.[1] (Discussion of the privileged phthalimide scaffold).
- Touitou, M., et al. (1994). "Synthesis and pharmacological evaluation of new piperazine derivatives as potential antipsychotic agents." European Journal of Medicinal Chemistry, 29(10), 737-748. (Imide-alkyl-piperazine synthesis protocols).
Sources
Application Note: Use of 2-(2-Aminoethyl)isoindoline-1,3-dione in Bioactive Molecule Synthesis
Executive Summary
2-(2-Aminoethyl)isoindoline-1,3-dione (CAS: 71824-24-3), commonly known as
This guide details its application in synthesizing DNA-intercalating naphthalimides and PROTAC linkers , where the precise introduction of a cationic amine tail is required for biological activity. We provide a validated protocol for the condensation, functionalization, and controlled deprotection sequences necessary to generate high-purity bioactive scaffolds.
Strategic Advantage: The "Masked" Diamine
In the synthesis of bioactive molecules—particularly kinase inhibitors, GPCR ligands, and DNA intercalators—the 1,2-diaminoethane motif is a privileged spacer. However, using free ethylenediamine often leads to:
-
Bis-coupling: The reagent bridges two electrophiles (dimerization).
-
Polymerization: uncontrolled chain formation.
-
Purification challenges: Highly polar diamines are difficult to extract.
2-(2-Aminoethyl)isoindoline-1,3-dione solves these issues by masking one amine as a phthalimide. This group is stable to acidic, oxidative, and mild basic conditions, allowing diverse chemistry to be performed on the distal end before the "mask" is removed.
Logical Workflow
The following diagram illustrates the standard workflow for utilizing this reagent to synthesize an unsymmetrical bioactive amine.
Figure 1: General synthetic workflow utilizing the phthalimide-protected linker strategy.
Case Study Protocol: Synthesis of a Naphthalimide DNA Intercalator
Naphthalimides (e.g., Amonafide, Mitonafide) are potent antitumor agents that intercalate into DNA and inhibit Topoisomerase II.[1][2][3] The presence of a cationic side chain is essential for electrostatic interaction with the DNA phosphate backbone.
Objective: Synthesize a 4-substituted-1,8-naphthalimide derivative with a free primary amine tail.
Materials
-
Starting Material: 4-Bromo-1,8-naphthalic anhydride.[4]
-
Linker: 2-(2-Aminoethyl)isoindoline-1,3-dione.
-
Solvents: Ethanol (EtOH), 2-Methoxyethanol, Dichloromethane (DCM).
-
Reagents: Hydrazine monohydrate (
), Triethylamine ( ).
Step 1: Imide Formation (The Coupling)
This step attaches the linker to the naphthalimide core.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq, 2.77 g, 10 mmol) in Ethanol (40 mL).
-
Addition: Add 2-(2-Aminoethyl)isoindoline-1,3-dione (1.1 eq, 2.09 g, 11 mmol).
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. The suspension will typically clarify as the anhydride reacts, followed by the precipitation of the imide product. -
Monitoring: Check by TLC (SiO2, 5% MeOH in DCM). The anhydride spot should disappear.
-
Workup: Cool the mixture to room temperature. Filter the precipitate. Wash the filter cake with cold ethanol (
) and diethyl ether to remove unreacted amine. -
Yield: Expect 85–95% yield of the bis-imide intermediate.
Step 2: Core Functionalization (Optional)
Note: If the 4-bromo position requires substitution (e.g., with a secondary amine to modulate intercalation properties), perform the
Step 3: Deprotection (Ing-Manske Procedure)
This step removes the phthalimide "mask" to reveal the primary amine.
-
Setup: Suspend the intermediate from Step 1 (1.0 eq) in Ethanol (or a 1:1 mixture of EtOH/THF if solubility is poor).
-
Cleavage: Add Hydrazine monohydrate (3.0 eq).
-
Reaction: Heat to reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide byproduct) will form, indicating reaction progress.
-
Workup (Critical):
-
Cool to room temperature.
-
Acidification: Carefully add 1M HCl until pH < 2. This solubilizes the product (as the amine salt) and ensures full precipitation of the phthalhydrazide byproduct.
-
Filtration: Filter off the solid phthalhydrazide and discard.
-
Basification: Adjust the filtrate to pH > 10 using 2M NaOH.
-
Extraction: Extract the free amine product with DCM (
). -
Drying: Dry combined organics over
and concentrate in vacuo.
-
Comparison of Deprotection Methodologies
While hydrazine is the standard, certain substrates (e.g., those containing esters or other nucleophile-sensitive groups) may require alternative deprotection strategies.
| Method | Reagents | Conditions | Pros | Cons |
| Ing-Manske (Standard) | Reflux, 2-4 h | High yield, reliable, well-established. | Hydrazine is toxic; Phthalhydrazide byproduct can be hard to remove without acid workup. | |
| Methylamine | RT to | Milder than hydrazine; byproduct ( | Requires excess reagent; strong odor; can form amides with esters. | |
| Reductive | Mild, non-nucleophilic cleavage. | Two-step process; reagents are more expensive; lower atom economy. |
Safety & Handling
-
2-(2-Aminoethyl)isoindoline-1,3-dione: Generally stable solid. Irritant to eyes and skin. Store at room temperature.
-
Hydrazine Hydrate: DANGER. Potent carcinogen, highly toxic, and corrosive. Use only in a fume hood. Double-glove (nitrile) and wear a face shield. Neutralize all waste streams with bleach (hypochlorite) before disposal to destroy hydrazine residues.
-
Solubility: The reagent is soluble in DCM, DMSO, and hot ethanol but sparingly soluble in water and hexane.
References
-
Reagent Utility: N-(2-Aminoethyl)phthalimide as a versatile building block in medicinal chemistry. Chem. Impex Int.2023 . Link
-
Naphthalimide Synthesis: Synthesis and biological evaluation of amonafide analogues. J. Med. Chem.2007 , 50(12), 2851-2857. Link
-
Deprotection Protocol: The Gabriel Synthesis of Primary Amines: The Ing-Manske Procedure. J. Chem. Soc.1926 , 2348. Link
-
Alternative Deprotection: Mild deprotection of phthalimides using sodium borohydride. Tetrahedron Lett.1984 , 25(20), 2093-2096. Link
-
Bioactivity: Phthalimide derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease.[5][6] Iran. J. Basic Med. Sci.2016 , 19(10), 1169. Link
Sources
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Synthesis of Novel Bioactive Scaffolds: A Detailed Guide to the Reaction of 2-(2-Aminoethyl)isoindoline-1,3-dione with Aldehydes
Introduction: The Strategic Importance of Phthalimide-Based Schiff Bases in Drug Discovery
In the landscape of medicinal chemistry, the isoindoline-1,3-dione, or phthalimide, core is a highly valued pharmacophore. Its rigid structure and synthetic accessibility make it a foundational element in the design of a wide array of therapeutic agents. Derivatives of isoindoline-1,3-dione are known to exhibit a remarkable spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The strategic functionalization of the phthalimide scaffold allows for the fine-tuning of these activities and the exploration of new therapeutic targets.
One of the most effective methods for elaborating the phthalimide core is through the formation of Schiff bases (or imines). This is achieved by the reaction of an amino-functionalized phthalimide with an aldehyde or ketone. The resulting azomethine group (-C=N-) is not merely a linker; it is a pharmacologically active moiety in its own right, contributing to the biological profile of the molecule. Schiff bases are integral to many biological processes and have been shown to possess a broad range of activities, including anticancer and antimicrobial effects.
This guide provides a comprehensive overview of the reaction between 2-(2-aminoethyl)isoindoline-1,3-dione and various aldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations necessary for the successful synthesis and application of this promising class of compounds.
Chemical Principles and Reaction Mechanism
The reaction between 2-(2-aminoethyl)isoindoline-1,3-dione and an aldehyde is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form an imine. The primary amino group on the ethyl side chain of the phthalimide derivative acts as the nucleophile.
The Rationale for Catalysis
The formation of the Schiff base is typically catalyzed by either an acid or a base, with acid catalysis being the most common approach. The choice of catalyst is critical for achieving optimal reaction rates and yields.
-
Acid Catalysis: In the presence of a catalytic amount of a weak acid, such as glacial acetic acid, the oxygen atom of the aldehyde's carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step to form the stable imine is also acid-catalyzed.
-
Choice of Solvent: The selection of an appropriate solvent is crucial for the success of the reaction. Ethanol and methanol are frequently used as they are good solvents for both the phthalimide derivative and many aldehydes. Furthermore, they are relatively easy to remove during the work-up process. For less reactive aldehydes, a higher boiling point solvent like xylene may be employed, often in conjunction with a Dean-Stark apparatus to facilitate the removal of water and drive the reaction to completion.
The overall reaction mechanism can be visualized as a two-step process: the formation of a carbinolamine intermediate followed by its dehydration.
Figure 1: General mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of Schiff bases from 2-(2-aminoethyl)isoindoline-1,3-dione. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the final product.
Protocol 1: General Synthesis of Schiff Bases using Glacial Acetic Acid Catalysis in Methanol
This protocol is suitable for a wide range of aromatic aldehydes.
Materials and Reagents:
-
2-(2-Aminoethyl)isoindoline-1,3-dione
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-aminoethyl)isoindoline-1,3-dione (1.0 eq) in a minimal amount of warm methanol.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. A precipitate of the Schiff base should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
-
Characterization: Confirm the structure and purity of the synthesized Schiff base using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Synthesis of Various Phthalimide-Based Schiff Bases
The following table summarizes the synthesis of a series of Schiff bases derived from 2-(2-aminoethyl)isoindoline-1,3-dione and various substituted benzaldehydes, showcasing the versatility of the reaction.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-(2-(Benzylideneamino)ethyl)isoindoline-1,3-dione | 3 | 85 |
| 2 | 4-Methoxybenzaldehyde | 2-(2-((4-Methoxybenzylidene)amino)ethyl)isoindoline-1,3-dione | 2.5 | 92 |
| 3 | 4-Chlorobenzaldehyde | 2-(2-((4-Chlorobenzylidene)amino)ethyl)isoindoline-1,3-dione | 3.5 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(2-((4-Nitrobenzylidene)amino)ethyl)isoindoline-1,3-dione | 4 | 82 |
| 5 | Salicylaldehyde | 2-(2-((2-Hydroxybenzylidene)amino)ethyl)isoindoline-1,3-dione | 2 | 95 |
Yields are for isolated, purified products.
Validation and Characterization of Products
The successful synthesis of the target Schiff bases must be confirmed through rigorous spectroscopic analysis. This ensures the trustworthiness of the protocol and the integrity of the synthesized compounds for subsequent biological evaluation.
Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the product will show characteristic changes compared to the starting materials:
-
Disappearance of N-H stretching bands: The characteristic stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) in the starting material will be absent in the product.
-
Appearance of C=N stretching band: A new, strong absorption band will appear in the region of 1600-1650 cm⁻¹, which is characteristic of the imine (C=N) bond.[4]
-
Presence of C=O stretching bands: The strong, characteristic peaks for the symmetric and asymmetric stretching of the carbonyl groups in the phthalimide ring will remain, typically around 1700-1770 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the synthesized Schiff bases.
-
¹H NMR:
-
Azomethine Proton: A characteristic singlet for the proton of the azomethine group (-CH=N-) will appear in the downfield region, typically between δ 8.0 and 9.5 ppm.[4]
-
Phthalimide Protons: The aromatic protons of the phthalimide ring will appear as multiplets in the aromatic region (δ 7.5-8.0 ppm).
-
Ethyl Linker Protons: The methylene protons of the ethyl bridge will show characteristic signals, often as triplets, in the aliphatic region.
-
Aldehyde Aromatic Protons: The protons of the aromatic ring from the aldehyde will be observed in the aromatic region, with chemical shifts dependent on the substituents.
-
-
¹³C NMR:
-
Azomethine Carbon: The carbon atom of the azomethine group will give a signal in the range of δ 150-165 ppm.[5]
-
Phthalimide Carbons: The carbonyl carbons of the phthalimide ring will appear at approximately δ 168 ppm, and the aromatic carbons will be observed between δ 123 and 134 ppm.[6]
-
Ethyl Linker Carbons: The carbons of the ethyl bridge will resonate in the aliphatic region.
-
Example Spectroscopic Data for 2-(2-((2-Hydroxybenzylidene)amino)ethyl)isoindoline-1,3-dione:
-
FT-IR (cm⁻¹): 3386 (O-H), 1768 & 1725 (C=O), 1617 (C=N).[4]
-
¹H NMR (DMSO-d₆, ppm): δ 10.67 (s, 1H, Ph-OH), 9.45 (s, 1H, HC=N), 6.92–7.91 (m, 8H, Ar-H).[4]
Applications in Drug Development
The Schiff bases derived from 2-(2-aminoethyl)isoindoline-1,3-dione are not merely synthetic curiosities; they are valuable scaffolds for the development of novel therapeutic agents. The combination of the phthalimide moiety and the azomethine group creates a platform for diverse biological activities.
Figure 2: Synthetic workflow and therapeutic applications.
-
Anticancer Activity: The planar phthalimide ring can intercalate with DNA, while the Schiff base moiety can interact with various cellular targets. This dual mechanism of action makes these compounds promising candidates for anticancer drug development.[5]
-
Antimicrobial Agents: The azomethine group is known to be crucial for the antimicrobial activity of many compounds. The phthalimide-Schiff base conjugates have shown significant activity against a range of bacteria and fungi.[7]
-
Enzyme Inhibitors: The versatile structure of these compounds allows them to be tailored to fit into the active sites of specific enzymes. For example, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease.[3]
Conclusion
The reaction of 2-(2-aminoethyl)isoindoline-1,3-dione with aldehydes provides a robust and versatile method for the synthesis of novel Schiff bases with significant potential in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to explore this exciting area of medicinal chemistry. The straightforward nature of the synthesis, coupled with the rich biological activity of the resulting products, ensures that these compounds will continue to be of great interest to the scientific community.
References
-
MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II). Retrieved from [Link]
-
Horizon Research Publishing. (2017). Synthesis and Biological Activity of Some Schiff Bases from Phthalimides. Retrieved from [Link]
-
PubMed Central (PMC). (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Retrieved from [Link]
-
MDPI. (2023). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). Catalytic assay of Schiff base Co(II), Ni(II), Cu(II) and Zn(II) complexes for N-alkylation of heterocycles with 1,3-dibromopropane. Retrieved from [Link]
-
ResearchGate. (2017). (a) 1HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]
-
UNT Digital Library. (1972). REACTIONS OF N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]
-
Nature Protocols. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
ACG Publications. (2013). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2014). Green Chemistry. Retrieved from [Link]
-
Iraqi Journal of Science. (2018). Synthesis of New Schiff's Bases Derived from 4-Phthalimidyl Acetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2022). The Gabriel Synthesis. Retrieved from [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
OUCI. (2021). Schiff Base Complexes for Catalytic Application. Retrieved from [Link]
-
Springer. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
The primary challenge in synthesizing this compound is preventing the formation of the
Introduction & Retrosynthetic Strategy
The Selectivity Challenge
The reaction of phthalic anhydride with ethylenediamine is a classic Gabriel-type synthesis. However, ethylenediamine contains two primary amine groups of equal nucleophilicity.
-
Path A (Desired): One amine reacts with one anhydride molecule to form the mono-phthalimide.
-
Path B (Undesired): The remaining free amine on the product reacts with a second anhydride molecule to form
-diphthaloyletheylenediamine (the "bis-imide").
In a 1:1 stoichiometric mixture, the statistical probability of forming the bis-imide is significant, often leading to yields below 50% and difficult purification.
The "Excess Amine" Strategy
To mitigate this, we employ Le Chatelier’s principle in a kinetic context. By maintaining a high local concentration of ethylenediamine (EDA) relative to phthalic anhydride, we statistically favor the collision of an anhydride molecule with a fresh EDA molecule rather than with the already-formed mono-product.
Reaction Scheme & Mechanism
Figure 1: Reaction pathway highlighting the suppression of the bis-imide impurity via stoichiometry.
Process Development & Optimization
Solvent Selection
While water is often used for "Green Gabriel" syntheses, the dehydration step (ring closure) is more efficient in organic solvents that allow azeotropic water removal.
-
Selected Solvent: Toluene .[1]
-
Rationale: Toluene forms an azeotrope with water (boiling point 84°C) and ethylenediamine (boiling point ~116°C). This facilitates the driving of the equilibrium toward the imide form via a Dean-Stark trap.
Stoichiometry
-
Standard: 1.0 eq Phthalic Anhydride : 1.0 eq Ethylenediamine
High Bis-impurity. -
Optimized: 1.0 eq Phthalic Anhydride : 5.0 - 8.0 eq Ethylenediamine.
-
Note: The excess ethylenediamine acts as both reagent and co-solvent. It can be recovered via distillation.
Purification Logic (Self-Validating System)
The purification relies on the chemical difference between the product and the impurity:
-
Target (Mono-imide): Contains a free primary amine (
). Soluble in dilute aqueous acid. -
Impurity (Bis-imide): Neutral dione. Insoluble in dilute aqueous acid.
The Workflow:
Dissolve crude
Detailed Scale-Up Protocol
Scale: 1.0 Mole (approx. 148 g Phthalic Anhydride input) Expected Yield: 75–85% Time: 2 Days (Reaction + Workup)
Equipment Requirements
-
2 L Three-neck Round Bottom Flask (RBF).
-
Mechanical Stirrer (Overhead stirrer is essential for slurry handling).
-
Dean-Stark Trap & Reflux Condenser.
-
Temperature Probe & Heating Mantle.
-
Vacuum Distillation Setup.[2]
Step-by-Step Procedure
Phase 1: Reaction
-
Charge: Add Phthalic Anhydride (148.1 g, 1.0 mol) to the reactor.
-
Solvent: Add Toluene (600 mL) . The anhydride will be a slurry.
-
Amine Addition: Caution: Exothermic. Add Ethylenediamine (300.5 g, ~335 mL, 5.0 mol) slowly via an addition funnel over 30 minutes. Maintain internal temperature
C.-
Observation: The slurry may clear initially as the phthalamic acid salt forms, then thicken.
-
-
Reflux: Heat the mixture to reflux (
C).-
Monitor water collection in the Dean-Stark trap. Theoretical water = 18 mL.
-
Continue reflux until water evolution ceases (approx. 4–6 hours).
-
Checkpoint: The solution should be homogeneous and orange/yellow.
-
Phase 2: Solvent & Excess Amine Removal
-
Distillation: Switch the condenser to distillation mode.
-
Strip: Distill off the Toluene and excess Ethylenediamine.
-
Note: Ethylenediamine boils at 116°C. Apply mild vacuum (100 mbar) toward the end to ensure complete removal.
-
Green Chemistry:[3] The recovered Toluene/Diamine mixture can be analyzed and re-used for subsequent batches.
-
-
Residue: You will be left with a viscous yellow oil or semi-solid.
Phase 3: Acid-Base Purification
-
Acid Extraction: Cool the residue to room temperature. Add 1M Hydrochloric Acid (1.2 L) .
-
Stir vigorously for 1 hour.
-
Chemistry: The target amine converts to the soluble hydrochloride salt. The bis-imide remains insoluble.
-
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel.
-
Solid Cake: Discard (This is the bis-imide impurity).
-
Filtrate: Contains the target product.
-
-
Basification: Cool the filtrate to
C in an ice bath. Slowly add 50% NaOH (aq) or solid Sodium Carbonate until pH .-
Observation: The free base will precipitate as a white/off-white solid or oil.
-
-
Isolation:
-
Method A (Precipitation): If solid forms, filter, wash with ice-cold water, and dry.
-
Method B (Extraction): If oil forms, extract with Dichloromethane (
mL). Dry organics over , filter, and concentrate in vacuo.
-
Crystallization (Optional for High Purity)
Recrystallize the final solid from Ethanol or Ethanol/Water (9:1) .
Workflow Diagram
Figure 2: Process flow diagram illustrating the critical acid-wash purification step.
Safety & Hazard Analysis
| Hazard Class | Chemical | Risk Description | Mitigation Strategy |
| Corrosive / Flammable | Ethylenediamine | Causes severe skin burns; vapor is a respiratory sensitizer. Flash point 34°C. | Use in a closed system/fume hood. Wear butyl rubber gloves (nitrile is permeable). Ground all glassware. |
| Sensitizer | Phthalic Anhydride | Respiratory sensitizer; can cause asthma-like symptoms.[4] | Handle solids in a weighed hood or with local exhaust ventilation (LEV). |
| Thermal | Reflux/Distillation | Toluene reflux ( | Ensure nitrogen inerting. Check condenser coolant flow before heating. |
Critical Safety Note: Ethylenediamine is a potent sensitizer. Any spills must be neutralized immediately with dilute acetic acid and cleaned. Do not inhale vapors.[4][5]
Analytical Specifications
To validate the batch, compare against these standard metrics:
-
Appearance: White to off-white crystalline solid.
-
Melting Point:
C (Lit. value). -
H NMR (400 MHz,
):-
7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H)
Phthalimide aromatic ring. -
3.78 (t, 2H,
) Methylene adjacent to imide. -
3.02 (t, 2H,
) Methylene adjacent to amine. -
1.45 (br s, 2H,
) Exchangeable amine protons.
-
7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H)
-
Purity (HPLC):
(Area under curve).
Troubleshooting Guide
Issue: Low Yield (< 60%).
-
Cause: Incomplete dehydration or loss of product during acid wash.
-
Fix: Ensure the Dean-Stark trap stops collecting water before stopping heat. During acid wash, ensure the volume of acid is sufficient to fully dissolve the salt (solubility limit).
Issue: Product is sticky/oily.
-
Cause: Residual Toluene or Ethylenediamine.
-
Fix: The product should be a solid. If oily, triturate with diethyl ether or hexanes to induce crystallization. Ensure the pH during basification is high enough (>12) to fully free-base the amine.
Issue: Bis-impurity detected in NMR.
-
Cause: Insufficient excess of ethylenediamine or poor filtration.
-
Fix: Increase ethylenediamine equivalents to 8.0 eq. Improve the filtration step (use finer grade filter aid).
References
-
PubChem. (2023).[6] Compound Summary: 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione.[3][6] National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Organic Syntheses. (1952).[7]
-Bromoethylphthalimide (Related Gabriel Protocol). Org. Synth. 1952, 32,[7] 18. Retrieved October 24, 2023, from [Link] -
Carl Roth. (2023). Safety Data Sheet: Ethylenediamine. Retrieved October 24, 2023, from [Link]
- Google Patents. (2019). CN110511176A - Bis(2-phthalimide) amine and preparation method thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | C10H10N2O2 | CID 1275343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chromatographic Purification of 2-(2-Aminoethyl)isoindoline-1,3-dione
Abstract & Introduction
2-(2-Aminoethyl)isoindoline-1,3-dione (CAS: 71824-24-3), commonly referred to as
The Purification Challenge:
While the phthalimide moiety is relatively non-polar and UV-active, the primary amine functionality (
This guide provides two optimized protocols—Normal Phase Flash Chromatography (for bulk purification) and Reverse Phase Preparative HPLC (for high-purity isolation)—designed to overcome the "amine effect" and ensure >98% purity.
Compound Characterization & Properties
| Property | Data | Chromatographic Implication |
| Molecular Formula | MW = 190.20 g/mol .[2][3] Detectable by MS ( | |
| Solubility | Soluble in DCM, DMSO, MeOH. Poor in Hexanes/Water (neutral). | Load in DCM/MeOH for Normal Phase; DMSO/Water for RP. |
| UV Absorbance | Strong UV chromophore (phthalimide). Detection at 254 nm is ideal. | |
| Basicity ( | Requires basic modifier (Normal Phase) or acidic buffer (Reverse Phase). | |
| Key Impurities | 1. Unreacted Phthalimide2.[4] | Dimer is non-polar (high |
Pre-Purification Strategy: The "Self-Validating" TLC
Before committing to a column, you must validate the mobile phase using Thin Layer Chromatography (TLC).
The "Streak" Test: Spot the crude mixture on a standard silica TLC plate. Elute with 10% MeOH in DCM.
-
Result A (Streaking): The product spot smears from the baseline. Diagnosis: Silanol interaction.[5] Action: Add modifier.
-
Result B (Tight Spot): The product moves as a compact circle. Diagnosis: System is ready.
Optimized TLC Mobile Phase:
-
Note: The ammonium hydroxide competes for silanol sites, sharpening the amine peak.
Protocol 1: Normal Phase Flash Chromatography
Objective: Purification of gram-scale crude material. Stationary Phase: Spherical Silica Gel (40–60 µm).
Reagents[6][7]
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (
) or 1% Triethylamine (TEA).-
Preparation of B: Mix 900 mL DCM + 100 mL MeOH + 10 mL
(28%). Shake well to saturate.
-
Step-by-Step Workflow
-
Sample Loading (Solid Load):
-
Dissolve crude oil/solid in minimal DCM/MeOH (1:1).
-
Add silica gel (ratio 1:2 sample:silica).
-
Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
-
Load powder into a solid load cartridge (prevents band broadening).
-
-
Equilibration:
-
Flush column with 100% Solvent A (Pure DCM) for 3 Column Volumes (CV).
-
Critical: Do not equilibrate with the amine modifier immediately if using TEA, as it can displace impurities too quickly. If using
in MeOH, introduce it gradually.
-
-
Gradient Elution:
-
0–5 min: Isocratic 100% Solvent A (Elutes non-polar Dimer impurity).
-
5–20 min: Linear gradient 0%
50% Solvent B.-
Effective Modifier Conc: Increases from 0% to ~0.5% during gradient.
-
-
20–25 min: Hold at 50% Solvent B.
-
-
Fraction Collection:
-
Monitor UV at 254 nm .
-
The Dimer elutes first (near solvent front).
-
Unreacted Phthalimide elutes second.
-
Product (Amine) elutes last. Use Ninhydrin stain on TLC to confirm amine presence (turns purple/red).
-
Visualization of Separation Logic
Protocol 2: Reverse Phase Preparative HPLC
Objective: High-purity isolation (>99%) for biological assays. Stationary Phase: C18 (Octadecylsilane).
Mobile Phase Chemistry
-
Acidic Method (Recommended):
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
-
Mechanism:[6] TFA protonates the amine (
), preventing silanol interaction and improving solubility. -
Note: Product will be isolated as the TFA salt .
-
-
Basic Method (Alternative):
-
Solvent A: Water + 10mM Ammonium Bicarbonate (
). -
Solvent B: Acetonitrile.
-
Mechanism:[6] Keeps amine in free-base form; useful if acid sensitivity is a concern (unlikely for phthalimides).
-
Gradient Table (Acidic Method)
| Time (min) | % Solvent B (ACN) | Event |
| 0.0 | 5 | Injection |
| 2.0 | 5 | Desalting/Hold |
| 15.0 | 60 | Linear Gradient |
| 16.0 | 95 | Wash Column |
| 18.0 | 95 | Hold |
| 18.1 | 5 | Re-equilibration |
Post-Processing (Salt Exchange)
If the TFA salt is toxic to your specific biological assay:
-
Dissolve the purified TFA salt in DCM.
-
Wash with saturated aqueous
or . -
Dry organic layer over
and evaporate to yield the Free Base .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak | Amine interacting with silica.[7][8] | Increase modifier concentration (up to 2% TEA). Switch to "Amine-functionalized" silica cartridges. |
| Product Co-elutes with Phthalimide | Gradient too steep. | Shallower gradient (e.g., 0-5% MeOH over 20 mins). Use DCM/Isopropanol instead of MeOH for different selectivity. |
| Low Recovery | Irreversible adsorption. | Flush column with 10% |
| Sample Precipitates on Column | Solubility limit exceeded. | Use solid loading (Protocol 4.2). Ensure sample is fully dissolved in mobile phase before liquid injection. |
Safety & Handling
-
Sensitization: Phthalimide derivatives can be skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Silica Dust: Do not inhale silica dust during column packing; use pre-packed cartridges where possible.
-
Solvents: DCM is a suspected carcinogen; minimize exposure.
References
-
Synthesis and Properties: PubChem. 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione. National Library of Medicine. Link
-
Gabriel Synthesis Context: Salzberg, P. L.; Supniewski, J. V.[4][6]
-Bromoethylphthalimide. Org. Synth. 1927, 7, 8. Link -
Amine Purification on Silica: Biotage Application Note. How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
General Phthalimide Stability: Organic Chemistry Portal. Phthalimides: Protecting Groups. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | C10H10N2O2 | CID 1275343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Phthalimide Alkylation & Gabriel Synthesis
This guide serves as a technical support center for optimizing phthalimide alkylation, designed for researchers requiring high-fidelity protocols and troubleshooting logic.
Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Conditions for Primary Amine Synthesis
Executive Summary: The Mechanistic Landscape
The Gabriel synthesis remains the gold standard for synthesizing primary amines free of secondary/tertiary impurities.[1] However, the "textbook" protocol (Potassium Phthalimide + Alkyl Halide in DMF) often fails due to three critical variables: Solvent decomposition , Reagent quality , and Workup inefficiency .
This guide moves beyond the basics, offering optimized workflows for:
-
Standard SN2 Alkylation: For robust primary alkyl halides.
-
Mitsunobu Variation: For converting alcohols directly (stereoinversion).
-
Phase Transfer Catalysis (PTC): For moisture-sensitive or sluggish substrates.
Core Protocols & Optimization
Workflow A: The Optimized "Standard" Gabriel
Best for: Primary alkyl halides (Cl, Br, I) and tosylates.
The "Application Scientist" Adjustment: Avoid using pre-formed Potassium Phthalimide stored on the shelf for years. It absorbs water, forming KOH and phthalimide, which kills stoichiometry. Generate the salt in situ or dry it vigorously.
Protocol:
-
Dissolution: Dissolve Phthalimide (1.0 equiv) in anhydrous DMF or NMP (0.5 M concentration).
-
Deprotonation: Add solid K₂CO₂ (1.1 equiv). Note: K₂CO₃ is milder and easier to handle than KH or KOtBu, and sufficient for the pKa of phthalimide (~8.3).
-
Alkylation: Add Alkyl Halide (1.1 equiv).
-
Catalysis (Optional): Add catalytic KI (0.1 equiv) if using Alkyl Chlorides (Finkelstein activation).
-
Reaction: Heat to 60–90°C. Monitor by TLC.
-
Workup: Pour into water. The N-alkyl phthalimide usually precipitates. Filter and wash with water.[2]
Workflow B: The Mitsunobu Variation
Best for: Converting primary/secondary alcohols directly to amines with inversion of stereochemistry.
Protocol:
-
Setup: Dissolve Alcohol (1.0 equiv), Phthalimide (1.1 equiv), and Triphenylphosphine (PPh₃, 1.1 equiv) in anhydrous THF.
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir 12–24h.
-
Purification: (Crucial Step) The major pain point is removing Triphenylphosphine oxide (TPPO). See Troubleshooting section.
Visualizing the Pathways
The following diagram illustrates the decision logic for selecting the correct alkylation pathway and the mechanism of action.
Caption: Decision tree comparing Standard Gabriel (Alkyl Halide) vs. Mitsunobu (Alcohol) pathways leading to N-Alkyl Phthalimide.
Troubleshooting Center (Q&A)
Category 1: Reaction Stalls & Low Yields
Q: I am using Potassium Phthalimide from a jar, but my yield is <30%. The starting material remains. Why? A: Commercial Potassium Phthalimide is hygroscopic. Over time, it hydrolyzes to Phthalimide and KOH.[1]
-
The Fix: Do not use the salt directly. Use Phthalimide + K₂CO₃ in situ. The carbonate deprotonates the imide (pKa 8.3) efficiently without generating strong hydroxide nucleophiles that could hydrolyze your alkyl halide.
-
Pro Tip: Add 5 mol% 18-Crown-6 if using Potassium salts in aprotic solvents to solubilize the cation and increase the nucleophilicity of the phthalimide anion [1].
Q: My reaction mixture in DMF turned dark brown/black. Is this normal? A: No. This indicates DMF decomposition.[3] At high temperatures (>100°C) or with strong bases, DMF decomposes into Dimethylamine and Carbon Monoxide. Dimethylamine is a better nucleophile than phthalimide and will consume your alkyl halide to form dimethyl-alkyl-amine impurities.
-
The Fix: Switch to NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) , which are more thermally stable. Keep reaction temperature below 90°C if possible.
Category 2: Cleavage & Workup Nightmares
Q: I used hydrazine hydrate for cleavage, but I have a white, gooey solid that traps my product. Filtration is impossible. A: The "goo" is Phthalhydrazide. It is notoriously insoluble in organic solvents but forms a gelatinous mass in water/ethanol mixtures.
-
The Fix (The "Ing-Manske" Protocol):
-
Evaporate the reaction ethanol/solvent completely.
-
Suspend the residue in 2M HCl and heat to 50°C for 30 mins (converts phthalhydrazide to a more filterable solid and protonates your amine).
-
Cool to 0°C and filter off the solid phthalhydrazide.
-
Basify the filtrate (NaOH) and extract your free amine with ether/DCM [2].
-
Q: Is there a way to avoid Hydrazine entirely? It's toxic and the workup is messy. A: Yes. Use Ethanolamine (2-aminoethanol).
-
Protocol: Reflux the N-alkyl phthalimide in neat ethanolamine (or 1:1 with toluene) for 1-2 hours.
-
Mechanism: The amine of ethanolamine attacks the imide, and the hydroxyl group assists intramolecularly to cleave it. The byproduct (N-hydroxyethyl-phthalimide) is water-soluble.
-
Workup: Pour into water and extract your product (if hydrophobic) or purify by ion-exchange chromatography [3].
Category 3: Mitsunobu Specifics[4]
Q: How do I get rid of the Triphenylphosphine Oxide (TPPO) from my Mitsunobu reaction? A: TPPO is the bane of Mitsunobu chemistry.
-
Method A (Precipitation): Triturate the crude residue with cold Hexane/Ether (1:1). TPPO precipitates; your N-alkyl phthalimide usually stays in solution.
-
Method B (Chemical): Use Polymer-supported Triphenylphosphine (PS-PPh3). Filtration removes the oxide.[2]
-
Method C (Chromatography): TPPO streaks on silica. Use a solvent system containing 1-2% Methanol/DCM to move your product ahead of the TPPO tail.
Data & Reagent Selection Guide
Solvent Compatibility Table
| Solvent | Polarity | Thermal Stability | Suitability | Notes |
| DMF | High | Low (>100°C decomp) | Standard | Warning: Decomposes to Me₂NH (side reaction). |
| NMP | High | High | Recommended | Excellent solubility, stable at high T. |
| Acetone | Medium | Low (Boils 56°C) | Finkelstein | Good for iodides, requires reflux. |
| Toluene | Low | High | PTC Only | Requires Phase Transfer Catalyst (TBAB). |
Base Selection Logic
| Base | pKa (Conj. Acid) | Strength | Recommendation |
| K₂CO₃ | ~10.3 | Moderate | Best Overall. Cheap, mild, sufficient for phthalimide (pKa 8.3). |
| NaH | ~35 | Strong | Overkill. Risk of side reactions; requires anhydrous conditions. |
| Et₃N | ~10.7 | Moderate | Poor. Often results in slow kinetics for this specific reaction. |
| Cs₂CO₃ | ~10.3 | Moderate | Specialist. Use for sterically hindered substrates ("Cesium Effect"). |
Advanced Visualization: Troubleshooting Logic
Caption: Diagnostic flow for common failure modes in phthalimide alkylation.
References
-
Landini, D., & Rolla, F. (1976). "Convenient synthesis of N-alkylphthalimides under phase-transfer conditions." Synthesis, 1976(06), 389-391. Link
-
Ing, H. R., & Manske, R. H. (1926). "XXV.—A modification of the Gabriel synthesis of amines." Journal of the Chemical Society (Resumed), 2348-2351. Link
-
Sen, S. E., & Roach, S. L. (1995).[4] "Cleavage of Phthalimides with Ethanolamine: A Convenient Synthesis of Primary Amines." Synthesis, 1995(07), 756-758. Link
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(01), 1-28. Link
Sources
Technical Support Center: Stability & Handling of 2-(2-Aminoethyl)isoindoline-1,3-dione
[1]
Case ID: #AE-PHTH-001 Subject: Preventing Decomposition & Oligomerization During Reaction Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Part 1: Critical Technical Alert (The "Why")
Diagnosis: You are likely observing "decomposition" in the form of insoluble precipitates or gums during your reaction. While often mistaken for radical polymerization, the degradation of 2-(2-Aminoethyl)isoindoline-1,3-dione (N-(2-aminoethyl)phthalimide) is actually driven by Nucleophilic Acyl Substitution .[1]
This molecule contains a "Scorpion" architecture:
-
The Tail (Nucleophile): A primary amine (
).[1][2][3] -
The Head (Electrophile): A phthalimide ring (sensitive to nucleophilic attack).[1][2][3][4][5]
The Stability Paradox: To use this molecule, you often need the amine to be free (nucleophilic) to react with your target. However, once free, the amine can attack the phthalimide ring of a neighboring molecule (Intermolecular Transamidation) or, less frequently, its own ring. This leads to dimers, oligomers, and ring-opened byproducts.[1]
Core Rule: Never store the free base. Generate it in situ only.
Part 2: Mechanism of Failure (Visualized)
The following diagram illustrates the two primary decomposition pathways you must prevent: Hydrolysis (base/water induced) and Transamidation (concentration/heat induced).
Figure 1: Decomposition pathways.[1] Pathway A occurs in strong aqueous base.[1] Pathway B (Transamidation) occurs when the free base is concentrated or heated, leading to insoluble "gunk."
Part 3: Troubleshooting Guide (FAQs)
Q1: I see a white precipitate forming immediately after adding NaOH to neutralize the HCl salt. Is this my product? A: Likely no . If you used a strong base like NaOH (pH > 12), you likely triggered Pathway A (Hydrolysis) .[1] The phthalimide ring opens rapidly in hydroxide solutions to form the phthalamic acid salt, which may precipitate or ruin the reactivity.
-
Correction: Use a milder, non-nucleophilic base like Diisopropylethylamine (DIPEA) or solid Sodium Bicarbonate (NaHCO₃) .[1] Avoid hydroxide bases entirely.[1]
Q2: My reaction turns into a gummy solid when I heat it. Why? A: You are witnessing Pathway B (Transamidation) .[1] At high temperatures, the free primary amine of one molecule attacks the phthalimide carbonyl of another. This chain reaction creates oligomers.[1]
-
Correction: Keep the reaction temperature below 80°C if possible. If high heat is required, ensure the electrophile (the molecule you want it to react with) is present in excess and added before the base to kinetically favor the desired reaction over self-destruction.
Q3: Can I store the free base in the fridge? A: Negative. The free base avidly absorbs CO₂ from the air to form carbamic acid salts and will slowly dimerize even at low temperatures.
-
Correction: Always store as the Hydrochloride (HCl) salt . It is indefinitely stable at room temperature.[1]
Part 4: Validated Experimental Protocols
Protocol A: Safe In-Situ Neutralization (Recommended)
Use this method to react the amine without isolating the unstable free base.
-
Dissolution: Suspend the 2-(2-Aminoethyl)isoindoline-1,3-dione HCl salt (1.0 equiv) in an aprotic solvent (DMF, DMSO, or DCM).
-
Add Electrophile: Add your target reactant (e.g., Acid Chloride, NHS-ester, or Alkyl Halide) before adding base.[1]
-
Controlled Activation: Add DIPEA (Hunig's Base) (1.2 - 2.0 equiv) dropwise at 0°C .
-
Why? This releases the free amine slowly in the presence of the electrophile, favoring the desired cross-coupling (Kinetic Control) over self-dimerization.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.[1]
Protocol B: Solvent & Base Compatibility Matrix
| Component | Recommended (Safe) | AVOID (High Risk) | Reason for Failure |
| Solvent | DCM, DMF, DMSO, THF | Water, Methanol, Ethanol | Protic solvents accelerate transamidation and hydrolysis.[1] |
| Base | DIPEA, TEA, NaHCO₃ | NaOH, KOH, LiOH | Strong nucleophilic bases (OH⁻) cleave the phthalimide ring [1]. |
| Reagent | Hydrazine (only for deprotection) | Primary Amines (as solvent) | External amines will displace the phthalimide (Ing-Manske exchange).[1] |
Part 5: Advanced Workflow (Graphviz)[1]
The following workflow ensures the "Scorpion" tail (amine) reacts with your target before it can sting its own head (phthalimide).
Figure 2: Strategic workflow to minimize side reactions. Note the critical order of addition: Electrophile first, Base last.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Chapter on Phthalimides: Stability profile pH < 12).[1]
-
Gibson, M. S.; Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968 , 7, 919-930.[1] (Mechanistic details on hydrazine/base sensitivity).
- Khan, M. N. "Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide." Journal of Organic Chemistry, 1995, 60, 4536. (Detailed kinetics of ring opening).
-
BenchChem Technical Data. "Stability of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride." (Confirming HCl salt stability vs free base instability).
Technical Support Center: Strategies for the Removal of Unreacted Phthalic Anhydride
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven strategies for effectively removing unreacted phthalic anhydride from reaction mixtures. Unreacted starting material is a common challenge in synthesis, and the unique properties of phthalic anhydride allow for several distinct purification approaches. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and troubleshoot these methods for your specific experimental context.
Core Principles: Exploiting the Chemistry of Phthalic Anhydride
Understanding the physicochemical properties of phthalic anhydride is the foundation for its successful removal. It is a white, crystalline solid that is sparingly soluble in cold water but readily sublimes under heat.[1][2][3] Crucially, its purification is governed by two primary characteristics:
-
Susceptibility to Hydrolysis: Phthalic anhydride reacts with water, particularly hot water, to open its cyclic structure and form phthalic acid.[2][3][4] This dicarboxylic acid has vastly different solubility and acidity compared to the parent anhydride.
-
Differential Solubility: Phthalic anhydride is soluble in various organic solvents like ethanol, benzene, and acetone but is much less soluble in nonpolar solvents such as hexane.[1][3][5] This solubility profile can be leveraged against that of the desired product for separation by recrystallization.
The following sections are structured in a question-and-answer format to address the practical challenges you may encounter during your purification workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: How do I select the best method for removing phthalic anhydride from my specific reaction?
The optimal purification strategy is dictated by the chemical and physical properties of your desired product. A preliminary assessment of your product's stability (to acid, base, and heat) and its solubility profile is critical. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Q2: My product is stable in common organic solvents and insensitive to aqueous base. How can I use hydrolysis and extraction?
This is the most robust and widely applicable method. It chemically transforms the phthalic anhydride into a species that is easily separated.
Causality of the Method: This technique leverages the hydrolysis of phthalic anhydride to phthalic acid.[2][4] By adding an aqueous base (like sodium bicarbonate or sodium hydroxide), the weakly acidic phthalic acid is deprotonated to form its corresponding sodium salt (disodium phthalate). This salt is an ionic compound and is therefore highly soluble in the aqueous phase and virtually insoluble in most organic solvents. Your non-polar or moderately polar organic product will remain in the organic phase, achieving a clean separation.
See "Protocol 1" below for a detailed, step-by-step experimental workflow.
Caption: Workflow for chemical conversion and extraction.
Q3: When is recrystallization the best choice, and how do I select a solvent?
Recrystallization is an excellent choice when your product is sensitive to aqueous conditions (acid or base) or when you need to remove other impurities simultaneously. Its success hinges on exploiting solubility differences between your product and phthalic anhydride.[6][7]
Causality of the Method: The principle is to find a solvent (or solvent pair) in which your desired product and phthalic anhydride exhibit different solubility profiles with respect to temperature. Ideally, your product should be highly soluble in the hot solvent but poorly soluble at room temperature or below, while phthalic anhydride remains soluble (or is much less soluble) upon cooling.
Solvent Selection Strategy:
-
Analyze Polarities: Consider the polarity of your product. "Like dissolves like" is a good starting point.
-
Consult Solubility Data: Phthalic anhydride is soluble in ethanol and benzene and slightly soluble in ether.[1][3]
-
Perform Small-Scale Tests: Test a few candidate solvents. A good recrystallization solvent will dissolve your crude product when hot but yield crystals upon cooling. An example procedure involves dissolving the product in boiling alcohol and allowing it to cool to form crystals, which are then filtered.[8]
See "Protocol 2" below for a detailed, step-by-step experimental workflow.
Q4: My product is a non-volatile solid. Can I use sublimation to remove the phthalic anhydride?
Yes, sublimation can be a highly effective, solvent-free method if your product is thermally stable and has a very low vapor pressure at the sublimation temperature of phthalic anhydride.
Causality of the Method: Phthalic anhydride has a relatively high vapor pressure for a solid and sublimes readily upon heating (boiling point ~295 °C, but sublimation occurs at lower temperatures).[2][3] By heating the crude mixture under a vacuum, the phthalic anhydride can be selectively transferred into the gas phase and then condensed on a cold surface (a cold finger), leaving your non-volatile product behind.[3] This technique is particularly "green" as it avoids the use of solvents.
Key Considerations:
-
Thermal Stability: Your product must not decompose at the temperatures required for sublimation (typically 100-140 °C under vacuum).
-
Scale: Sublimation is most practical for small to medium laboratory scales.
-
Equipment: A sublimation apparatus with a cold finger and a connection to a vacuum pump is required.
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Extraction of Phthalic Anhydride
This protocol details the removal of phthalic anhydride by converting it to the water-soluble sodium phthalate.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Expert Insight: Use NaHCO₃ for base-sensitive products as it is a weaker base. For more robust products or large amounts of anhydride, a 5% sodium hydroxide (NaOH) solution can be used for a more vigorous reaction.
-
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any CO₂ pressure generated if using bicarbonate.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction (steps 3-5) with a fresh portion of the basic solution to ensure complete removal of the phthalic acid salt.
-
Neutral Wash: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for removing phthalic anhydride via recrystallization. The choice of solvent is critical and must be determined experimentally.
Methodology:
-
Solvent Selection: Based on small-scale tests, select a solvent in which your product is soluble when hot but insoluble when cold, and phthalic anhydride has opposing solubility.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until all of the solid dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool prematurely.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation and product precipitation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove residual solvent.
Data Summary Table
| Method | Product Stability Requirements | Primary Mechanism | Advantages | Disadvantages |
| Chemical Conversion & Extraction | Stable to aqueous base and water. | Conversion to a highly polar salt (phthalate). | Highly efficient, scalable, removes acidic impurities. | Not suitable for base-sensitive or water-reactive products. |
| Recrystallization | Thermally stable in the chosen solvent. | Differential solubility at varying temperatures. | Can remove multiple impurities, avoids aqueous workup. | Requires careful solvent screening, potential for product loss in filtrate. |
| Sublimation | Thermally stable, non-volatile. | Phase transition from solid to gas. | Solvent-free ("green"), can yield very pure material. | Requires specific equipment, not suitable for volatile or thermally labile products. |
References
Sources
- 1. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 4. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Thermal Optimization for 2-(2-Aminoethyl)isoindoline-1,3-dione Synthesis
Current Status: Operational Topic: Thermal Control & Stoichiometry for Mono-Alkylation of Ethylenediamine Audience: Medicinal Chemists / Process Development Scientists
Executive Summary: The "Thermal Switch" Protocol
The synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
The Core Challenge: The reaction has a high propensity to form the thermodynamically stable, insoluble side product
The Solution: Success requires a Two-Stage Thermal Profile :
-
Kinetic Phase (
): Rapid formation of the intermediate phthalamic acid salt. -
Thermodynamic Phase (
): Dehydration to the imide ring only after ensuring the correct stoichiometry is locked in.
Theoretical Module: Thermodynamics & Kinetics
To troubleshoot effectively, you must visualize the reaction landscape. The temperature does not just speed up the reaction; it dictates the pathway.
The Reaction Pathway (DOT Visualization)
Figure 1: The critical divergence point occurs at the intermediate stage. High temperatures during initial mixing favor the Bis-Imide impurity.
Mechanism Explanation
-
Nucleophilic Attack: The first amine group of EDA attacks the anhydride. This is fast and exothermic. If the temperature is high during this step, the second amine group of the same EDA molecule (or a different one) is energetic enough to attack another anhydride immediately, leading to the Bis-Imide.
-
Cyclization (Imidization): The conversion of the phthalamic acid intermediate to the phthalimide ring is endothermic and requires the removal of water. This step must happen at high temperature (Reflux), but only after the initial addition is complete [1].
Optimized Protocol: The "Golden Batch" Method
This protocol minimizes the Bis-Imide impurity by leveraging the "Thermal Switch" concept.
Reagents:
-
Phthalic Anhydride (1.0 eq)[1]
-
Ethylenediamine (EDA) (5.0 - 8.0 eq ) — Critical excess
-
Solvent: Toluene (for azeotropic removal of water)
Step-by-Step Methodology:
-
The Cold Charge (Kinetic Control):
-
Charge the reaction vessel with the large excess of Ethylenediamine (EDA).
-
Cool the EDA to
using an ice/salt bath. -
Dissolve Phthalic Anhydride in warm toluene (or add as a solid in small portions) and add it dropwise to the cold EDA.
-
Why? The low temperature prevents the second amine group from reacting before the first one is "protected" by the salt formation. The excess EDA ensures that statistically, every anhydride molecule meets a fresh EDA molecule rather than an already-reacted one [2].
-
-
The Thermal Ramp:
-
Allow the mixture to warm to room temperature (RT) over 1 hour.
-
Stir at RT for 2 hours. The intermediate phthalamic acid is now formed.
-
-
The Hot Cyclization (Thermodynamic Control):
-
Equip the flask with a Dean-Stark trap .
-
Heat the reaction to Reflux (~110°C) .
-
Monitor water collection. Continue until theoretical water volume is collected (~3-4 hours).
-
Why? Heat is now required to close the ring (dehydration). Since the stoichiometry is fixed, the risk of bis-formation is reduced.
-
-
Purification (Removal of Excess EDA):
-
Distill off the toluene and excess EDA (EDA bp: 116°C).
-
Crucial: The residue is often the free base. For stability and purification, convert to the Hydrochloride salt by dissolving in EtOH and adding conc. HCl.
-
Troubleshooting Guide & FAQs
Diagnostic Decision Tree
Figure 2: Rapid diagnostic flow for common synthesis failures.
Frequently Asked Questions
Q1: My product has a melting point of ~214°C. Is this correct?
A: No. This is the classic signature of the Bis-Imide impurity (
-
Target (HCl Salt) MP:
[5]. -
Target (Free Base) MP: Lower and less defined (often hygroscopic).
-
Action: You likely mixed reagents too hot or didn't use enough EDA. Restart with the "Cold Charge" method.
Q2: Why use a Dean-Stark trap? Can't I just reflux?
A: The cyclization step is an equilibrium:
Q3: Can I add the EDA to the Phthalic Anhydride instead? A: Avoid this. Adding amine to anhydride creates a local excess of anhydride relative to amine at the drop site. This statistically favors the double-reaction (Bis-Imide). Always add Anhydride to Excess Amine (Inverse Addition).
Q4: My product turned yellow/brown during reflux. A: Amines are sensitive to oxidation at high temperatures.
-
Fix: Sparge the solvent with Nitrogen (
) or Argon for 15 minutes before heating and maintain an inert atmosphere during reflux.
Data Summary: Physical Properties
| Compound | Structure Note | Melting Point | Solubility (Water) |
| Target (Free Base) | 2-(2-Aminoethyl)isoindoline-1,3-dione | ~142-144°C (varies) | Moderate |
| Target (HCl Salt) | Stable Storage Form | 271-275°C [5] | High |
| Bis-Imide Impurity | Double substitution | ~214°C [2] | Insoluble |
| Phthalamic Acid | Intermediate | Undefined (decomposes) | Soluble (Basic pH) |
References
-
Reaction Mechanism & Conditions: Phthalimides - Synthesis and Reactivity. Organic Chemistry Portal. Link
-
Bis-Imide Impurity Characterization: Zhang, Q., et al. (2011). Reaction of Phthalic Anhydride and Ethylenediamine.[1][2] Asian Journal of Chemistry, 23(7), 2969-2972.[1] Link
-
Alternative Synthesis (Gabriel): Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione. PrepChem. Link
-
Dehydration Techniques: Condensation Reaction of Anhydrides to Imides.[3]Link
-
Product Identification (HCl Salt): N-(2-Aminoethyl)phthalimide hydrochloride Properties.[4] Chem-Impex International. Link
Sources
Technical Support Center: Monitoring the Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione by TLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of 2-(2-aminoethyl)isoindoline-1,3-dione via Thin-Layer Chromatography (TLC). Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.
Core Concepts: The "Why" Behind the "How"
The synthesis of 2-(2-aminoethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with ethylenediamine.[1] This reaction forms the stable phthalimide ring structure, which is a crucial building block in medicinal chemistry.[2][3] Monitoring the reaction's progress is critical to ensure complete conversion of starting materials and to minimize the formation of byproducts.
Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose.[4][5] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The key to successful TLC monitoring lies in the polarity difference between the reactants and the product:
-
Phthalic Anhydride: Moderately polar.
-
Ethylenediamine: Highly polar, due to its two primary amine groups. It strongly adheres to the acidic silica gel of the TLC plate.
-
2-(2-Aminoethyl)isoindoline-1,3-dione (Product): Moderately polar. It possesses a primary amine, but the bulky, less polar phthalimide group reduces its overall polarity compared to ethylenediamine.
This difference in polarity allows for their separation on a TLC plate, providing a visual snapshot of the reaction's progress.
Detailed Experimental Protocol: TLC Analysis
This protocol provides a robust starting point for monitoring your reaction.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary spotters
-
Mobile Phase: 9:1 Dichloromethane (DCM) / Methanol (MeOH) with 0.5% triethylamine (TEA)
-
Visualization Stains: Ninhydrin solution and Potassium Permanganate (KMnO₄) solution
-
Heat gun
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
Prepare dilute solutions of your starting materials (phthalic anhydride and ethylenediamine) in a suitable solvent (e.g., DCM or the reaction solvent).
-
Take a small aliquot of your reaction mixture.
-
-
Spotting the Plate:
-
Using a capillary spotter, apply a small spot of the phthalic anhydride solution to the "SM" lane.
-
Apply a spot of the ethylenediamine solution directly on top of the phthalic anhydride spot in the "SM" lane.
-
In the "CO" lane, first spot the starting materials, then, using the same spotter, apply a spot of the reaction mixture directly on top.
-
In the "RXN" lane, apply a spot of the reaction mixture.
-
Expert Tip: Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications. This prevents streaking.[6]
-
-
Development:
-
Add the mobile phase to the TLC chamber to a depth of about 0.5 cm (ensure it is below the baseline). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Phthalic anhydride and the phthalimide product are UV-active and will appear as dark spots.
-
Ninhydrin Stain: Dip the plate into a ninhydrin stain solution, or spray it evenly. Use a heat gun to gently warm the plate. Primary amines (ethylenediamine and the product) will appear as pink or purple spots.[8][9]
-
KMnO₄ Stain: Alternatively, dip the plate in a potassium permanganate solution. Compounds that can be oxidized will appear as yellow-brown spots against a purple background.[8][10]
-
Interpreting Your TLC Plate
A successful reaction will show the disappearance of the starting material spots (especially the highly polar ethylenediamine, which often stays at the baseline) and the appearance of a new spot for the product.
| Compound | Expected Rf Value* | Visualization Method |
| Ethylenediamine | ~0.0 - 0.1 | Ninhydrin (purple spot) |
| Phthalic Anhydride | ~0.6 - 0.7 | UV, KMnO₄ |
| Product | ~0.3 - 0.4 | UV, Ninhydrin (purple spot) |
*Rf values are approximate and can vary based on the exact solvent system, temperature, and plate type. The co-spot lane is crucial for confirming the identity of the spots.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your TLC analysis.
Question 1: My spots are streaking down the plate. What's wrong?
Answer: Streaking is a common issue, often caused by the basic nature of the amine compounds.
-
Causality: The free amine groups in ethylenediamine and your product are basic. They can interact strongly and irreversibly with the acidic silica gel on the TLC plate, causing them to "drag" or streak rather than move as a compact spot.[11][12]
-
Solution: Add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) is sufficient. The TEA will neutralize the acidic sites on the silica, allowing your basic compounds to travel up the plate smoothly.[12][13]
-
Alternative Cause: You may have overloaded the plate by spotting too much sample.[11][14] Try diluting your sample or applying less to the baseline.
Question 2: I can't see the product spot, but I see the starting material spot disappearing. Is the reaction working?
Answer: This could indicate a few possibilities. The key is to use the correct visualization technique.
-
Causality & Solution:
-
Incorrect Visualization: The product, 2-(2-aminoethyl)isoindoline-1,3-dione, has a primary amine. While it is UV active, the most definitive way to visualize it is with a ninhydrin stain , which specifically reacts with primary amines to produce a distinct color.[9][15] If you are only using a UV lamp, you might miss a low-concentration spot.
-
Low Concentration: If the reaction has only just begun, the product concentration might be too low to detect.[6] Try spotting the reaction mixture multiple times in the same lane (allowing it to dry in between) to concentrate the sample on the plate.
-
Question 3: All my spots (starting material and product) have very high or very low Rf values.
Answer: This is a classic mobile phase issue. The polarity of your solvent system is not optimized for the compounds you are trying to separate.
-
Causality: The Retention Factor (Rf) is a ratio of how far the compound travels versus how far the solvent travels.[7][16][17]
-
Rf values too high (spots near the solvent front): Your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting enough with the stationary silica gel.
-
Rf values too low (spots near the baseline): Your mobile phase is not polar enough. The compounds are "stuck" to the polar silica gel and are not moving with the solvent.[18]
-
-
Solution:
-
To decrease Rf: Make the mobile phase less polar. For a DCM/MeOH system, decrease the amount of methanol (e.g., change from 9:1 DCM/MeOH to 19:1 DCM/MeOH).
-
To increase Rf: Make the mobile phase more polar. Increase the amount of methanol (e.g., change from 9:1 DCM/MeOH to 4:1 DCM/MeOH).
-
Question 4: Why is my ethylenediamine starting material not moving from the baseline?
Answer: This is expected behavior due to its high polarity.
-
Causality: Ethylenediamine is a small molecule with two highly polar primary amine groups. It forms very strong hydrogen bonds with the silica gel stationary phase, causing it to adhere strongly at the baseline. This is a good indicator, as you are looking for this baseline spot to disappear as it is consumed in the reaction.
Visual Workflows
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: Standard workflow for TLC reaction monitoring.
Caption: Decision tree for troubleshooting common TLC problems.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). The Chemical Properties and Synthesis Utility of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride.
-
Liang, Z., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, E62, o5439–o5440. Available at: [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
- REACH Devices, LLC. (n.d.). TLC stains.
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Available at: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Available at: [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Available at: [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies.
-
Jetir.Org. (2019, May). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Available at: [Link]
-
benchflydotcom. (2009, August 6). How to calculate an Rf value. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. Available at: [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]
-
Zhang, Q., et al. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells.
-
Reddit. (2018, December 10). TLC confusion?!. r/chemistry. Available at: [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]
-
Chemistry Stack Exchange. (2022, March 3). Interpretation of permanganate-stained TLC spots. Available at: [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
PubMed. (n.d.). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Available at: [Link]
- Unknown. (n.d.). TLC Stains.
-
ochemistree. (2013, June 14). Calculating Rf Values. YouTube. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Issues. Available at: [Link]
-
Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. jetir.org [jetir.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chembam.com [chembam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 15. Magic Formulas [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
Recrystallization techniques for purifying 2-(2-Aminoethyl)isoindoline-1,3-dione
Executive Summary & Technical Context
Compound Overview:
-
Systematic Name: 2-(2-Aminoethyl)isoindoline-1,3-dione[1]
-
CAS Number: 71824-24-3 (Free Base) | 30250-67-0 (Hydrochloride Salt)
-
Molecular Weight: 190.20 g/mol (Free Base)
-
Target Purity: >98% (HPLC)
The Purification Challenge: The synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione (typically via the reaction of phthalic anhydride with excess ethylenediamine or Gabriel synthesis) frequently generates a critical impurity: N,N'-ethylenebisphthalimide (the "bis-phthalimide"). This byproduct is chemically inert and highly insoluble, often co-precipitating with the product. Furthermore, the free base amine is prone to "oiling out" in aqueous mixtures, necessitating precise solvent control.
This guide provides two validated workflows: Method A for the direct recrystallization of the free base, and Method B (Recommended) for the conversion and purification of the hydrochloride salt, which offers superior impurity rejection.
Validated Experimental Protocols
Method A: Recrystallization of the Free Base (CAS 71824-24-3)
Best for: Removing minor colored impurities and small amounts of bis-phthalimide.
-
Dissolution: Transfer crude solid (10 g) into a 250 mL Erlenmeyer flask. Add Ethanol (95% or absolute) (approx. 50-70 mL).
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Critical Check: If a white, crystalline solid remains undissolved even at reflux, this is likely the bis-phthalimide impurity .
-
-
Hot Filtration: While maintaining the solution at boiling temperature, filter through a pre-warmed Buchner funnel or fluted filter paper to remove the insoluble bis-impurity.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature (20-25°C) over 2 hours.
-
Note: Do not place directly on ice; rapid cooling may cause oiling.
-
-
Collection: Cool further to 0-4°C in an ice bath for 30 minutes. Filter the white needles, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Target Melting Point: ~192°C [1].
-
Method B: Purification via Hydrochloride Salt Formation (CAS 30250-67-0)
Best for: High-purity requirements (>99%) and eliminating persistent "oiling" issues.
-
Salt Formation: Dissolve the crude free base in warm Ethanol . Add concentrated HCl (37%) dropwise until the pH reaches ~2-3. A white precipitate (the HCl salt) may form immediately.
-
Solvent Adjustment: If the suspension is too thick, add a minimal amount of Water dropwise at reflux until the salt just dissolves. The solvent system should be roughly Ethanol:Water (9:1 to 4:1) .
-
Clarification: If colored impurities are present, add activated charcoal (5% w/w), stir at reflux for 10 minutes, and perform a hot filtration over Celite.
-
Recrystallization: Allow the filtrate to cool slowly. The hydrochloride salt crystallizes robustly as shiny white plates/needles.
-
Isolation: Filter and wash with cold Ethanol/Ether (1:1).
-
Target Melting Point: 271-275°C [2, 3].[3]
-
Troubleshooting & FAQs
Q1: I have a white solid that refuses to dissolve in boiling ethanol. What is it? Diagnosis: This is almost certainly N,N'-ethylenebisphthalimide . Mechanism: This impurity forms when one molecule of ethylenediamine reacts with two molecules of phthalic anhydride. It has a very high melting point (>230°C) and extremely low solubility in most organic solvents. Solution: Do not add more solvent. Perform a hot filtration (Method A, Step 3) to physically remove it. The desired amine product is soluble in hot ethanol; the impurity is not.
Q2: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Diagnosis: The solution has reached liquid-liquid phase separation before reaching the crystallization point. This often happens if the water content is too high or the cooling is too rapid. Solution:
-
Reheat the mixture until it is a single phase.
-
Add a "seed crystal" of pure product if available.
-
Add more Ethanol to increase the solubility of the oil phase, or reduce the amount of water.
-
Scratch the glass with a glass rod to induce nucleation.
-
Pro-Tip: If the free base continues to oil out, convert it to the HCl salt (Method B), which crystallizes much more reliably.
Q3: The melting point of my isolated solid is broad and low (e.g., 180-185°C for the free base). Diagnosis: This indicates contamination, likely with Phthalic Acid (from hydrolysis) or trapped solvent. Solution:
-
Wash the solid with a dilute Sodium Bicarbonate (NaHCO₃) solution. Phthalic acid is soluble in base; the phthalimide product is not (unless heated with strong base, which hydrolyzes it).
-
Recrystallize again from Ethanol .
-
Ensure the product is completely dried under vacuum at 50°C to remove solvent inclusions.
Q4: My product is yellow/brown. How do I fix this? Diagnosis: Oxidation products or trace polymeric impurities. Solution: Use Activated Charcoal during the reflux step. Add 5-10 wt% charcoal to the hot solution, stir for 15 minutes, and filter hot through a Celite pad. The filtrate should be colorless.
Technical Data Summaries
Table 1: Solubility Profile & Solvent Selection
| Solvent System | Temperature | Solubility Behavior | Application |
| Ethanol (100%) | Reflux (78°C) | High (Product), Low (Bis-impurity) | Primary Recrystallization |
| Ethanol/Water (9:1) | Reflux | Very High (Salt form) | Salt Purification |
| Water | 25°C | Low (Free Base), High (Salt) | Washing / Impurity removal |
| Toluene | Reflux (110°C) | Moderate/High | Alternative for non-polar impurities |
| Dichloromethane | 25°C | Moderate | Extraction (Free Base only) |
Table 2: Impurity Identification
| Impurity Name | Origin | Removal Strategy |
| N,N'-Ethylenebisphthalimide | Stoichiometry error (Excess anhydride) | Hot filtration (Insoluble in EtOH) |
| Phthalic Acid | Hydrolysis of anhydride | Wash with dilute NaHCO₃ |
| Ethylenediamine | Unreacted starting material | Wash with Water (highly soluble) |
Purification Workflow Diagram
Figure 1: Decision tree for the purification of N-(2-Aminoethyl)phthalimide, highlighting the critical hot filtration step for bis-impurity removal.
References
-
PubChem. (n.d.). 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Asian Journal of Chemistry. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Retrieved October 26, 2023, from [Link]
Sources
Avoiding byproduct formation in isoindoline-1,3-dione reactions
Welcome to the technical support center for isoindoline-1,3-dione (phthalimide) chemistry. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate experimental challenges and minimize byproduct formation, particularly in the context of the Gabriel Synthesis of primary amines.
Introduction: The Gabriel Synthesis - A Double-Edged Sword
The Gabriel Synthesis is a cornerstone method for synthesizing primary amines with high fidelity, elegantly avoiding the over-alkylation that plagues direct alkylation of ammonia.[1][2] The reaction's core strength lies in using the phthalimide anion as a protected surrogate for ammonia. After N-alkylation, the nitrogen's nucleophilicity is suppressed by the two flanking carbonyl groups, effectively halting the reaction at the primary amine stage.[3][4]
However, the journey from alkyl halide to pure primary amine involves distinct stages, each with potential pitfalls that can lead to impurities, low yields, and challenging purifications. This guide addresses the most common issues encountered during the N-alkylation and cleavage steps.
Caption: General workflow of the Gabriel Synthesis.
Troubleshooting and FAQs
FAQ 1: My N-alkylation reaction is not proceeding or is very slow. What are the common causes and solutions?
This is a frequent issue in the first stage of the synthesis. The cause often lies with one of three factors: the phthalimide salt, the alkyl halide, or the solvent.
Causality & Explanation: The N-alkylation is a classic SN2 reaction.[1][3] Its success hinges on a potent nucleophile (the phthalimide anion) effectively attacking an electrophilic carbon on the alkyl halide. Any factor that diminishes the potency of the nucleophile or the electrophile will stall the reaction.
Troubleshooting Steps:
-
Verify the Integrity of Potassium Phthalimide:
-
Problem: Potassium phthalimide is hygroscopic and can degrade over time. A batch that has been stored for an extended period may have reduced activity.[5]
-
Solution (In-situ Generation): Instead of using pre-made potassium phthalimide, generate it fresh within the reaction flask. This is a reliable method to ensure a highly active nucleophile.[5]
Protocol: In-situ Generation of Potassium Phthalimide
-
Combine phthalimide (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), in dry N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1 hour to allow for complete deprotonation.
-
Proceed directly by adding the alkyl halide to this mixture.
-
-
Assess Alkyl Halide Reactivity:
-
Problem: The leaving group's ability is critical in an SN2 reaction. Alkyl chlorides are significantly less reactive than bromides or iodides.[6]
-
Solution (Halogen Exchange): If you must use an alkyl chloride, convert it to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (0.1 eq). This is known as the Finkelstein reaction.[6]
Alkyl Halide (R-X) Leaving Group Relative Reactivity R-I Iodide Highest R-Br Bromide High R-Cl Chloride Low R-F Fluoride Very Low (Not Used) -
-
Ensure Appropriate Solvent Conditions:
-
Problem: The solvent must be able to dissolve the potassium phthalimide and be suitable for an SN2 reaction.
-
Solution: Use a polar aprotic solvent. DMF is the most common and effective choice.[3] Other options include DMSO or acetonitrile. Ensure the solvent is anhydrous, as water can protonate the phthalimide anion, quenching its nucleophilicity.
-
FAQ 2: I'm getting low yields and a mixture of products when using secondary alkyl halides. Why?
Causality & Explanation: The Gabriel synthesis is generally not suitable for secondary alkyl halides.[2][3] The phthalimide anion is a bulky nucleophile.[3] When it approaches the sterically hindered carbon of a secondary halide, the competing E2 (elimination) pathway becomes dominant, leading to the formation of an alkene byproduct instead of the desired N-substituted phthalimide.
Caption: SN2 vs. E2 competition in reactions with secondary halides.
Solution:
-
For secondary amines, alternative synthetic routes such as reductive amination are generally more effective and higher-yielding.
-
Some alternative Gabriel reagents have been developed that show improved reactivity with secondary alkyl halides, but these are specialized cases.[2]
FAQ 3: How do I choose the best cleavage method for my N-alkylphthalimide?
The final cleavage step is critical and the choice of method depends on the stability of your target amine and the functional groups present. Harsh conditions can lead to side reactions and degradation.[3][7]
| Method | Reagent(s) | Conditions | Byproduct | Pros | Cons |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate (N₂H₄·H₂O) | Neutral, Reflux in EtOH | Phthalhydrazide (solid) | Mild, neutral conditions; good for sensitive substrates.[8] | Phthalhydrazide precipitate can be difficult to filter.[3][7] |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HBr) | Harsh, High Temp | Phthalic Acid | Simple reagents. | Harsh conditions can hydrolyze other functional groups (esters, amides); often gives low yields.[3][7] |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Harsh, High Temp | Phthalate Salt | Byproduct is water-soluble. | Harsh conditions can cause side reactions (e.g., elimination, epimerization); incompatible with base-sensitive groups.[9] |
| Reductive Cleavage | Sodium Borohydride (NaBH₄) | Mild, 2-propanol then Acetic Acid | (Complex mixture) | Exceptionally mild; preserves sensitive functional groups.[5] | More complex workup. |
Recommendation: The Ing-Manske (hydrazinolysis) procedure is the most widely applicable and recommended method due to its mild and neutral conditions.
FAQ 4: My hydrazinolysis is complete, but I'm struggling to isolate my amine from the phthalhydrazide byproduct. What can I do?
This is the most common challenge with the Ing-Manske procedure. Phthalhydrazide often forms a very fine, gelatinous precipitate that clogs filter paper and traps the product.
Causality & Explanation: The poor filtration characteristics are due to the small particle size and physical nature of the phthalhydrazide precipitate. The goal of the workup is to separate the desired amine from this solid. The standard procedure leverages the basicity of the target amine.
Troubleshooting & Optimized Workup Protocol:
-
Cool the Reaction: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify: Add dilute aqueous HCl (e.g., 1-2 M) to the reaction mixture. This serves two purposes:
-
It protonates your primary amine to its ammonium salt (R-NH₃⁺Cl⁻), making it highly soluble in the aqueous ethanol mixture.
-
It ensures the phthalhydrazide remains fully precipitated and insoluble.
-
-
Filter: Filter the mixture to remove the solid phthalhydrazide.
-
Isolate the Amine:
-
Transfer the filtrate (which contains your amine salt) to a round-bottom flask and remove the solvent (ethanol) under reduced pressure.
-
Dissolve the remaining residue in water.
-
Transfer the aqueous solution to a separatory funnel and basify with a strong base (e.g., 2 M NaOH) until the pH is >11. This deprotonates the ammonium salt back to the free amine (R-NH₂).
-
Extract the free amine into a suitable organic solvent (e.g., diethyl ether, dichloromethane) several times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified primary amine.[11]
-
References
- BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. BenchChem.
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 6, 2026, from [Link]
- Quora. (2021). If the size of the precipitate is smaller than pores of the filter paper, the paper cannot retain the precipitate.
- StudyBeLike - 2004. (2025, November 11). Filtration in Chemistry Explained | Types, Process, Uses & Real-Life Examples [Video]. YouTube.
- 911Metallurgist. (2020, March 12).
- Chemistry Stack Exchange. (2019, January 12).
-
Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved February 6, 2026, from [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
- Ariffin, A., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine?. Retrieved from [Link]
-
ResearchGate. (2014, April 22). Can we synthesize primary amine by gabriel synthesis with the substrate of alkyl chloride?. Retrieved from [Link]
- L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis.
-
ChemBK. (2024, April 10). PHTHALIC HYDRAZIDE. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Technical Comparison: 2-(2-Aminoethyl)isoindoline-1,3-dione vs. Standard Primary Amine Synthons in Linker Chemistry
Executive Summary: The Mono-Protected Diamine Challenge
In the synthesis of heterobifunctional molecules—such as PROTACs, antibody-drug conjugates (ADCs), and molecular probes—the introduction of a short ethylenediamine linker is a recurring structural motif. The core synthetic challenge lies in differentiating the two nitrogen atoms to prevent polymerization or uncontrolled cross-linking.
While N-Boc-ethylenediamine is the industry standard for general applications, 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as N-(2-aminoethyl)phthalimide) offers distinct physicochemical and orthogonal advantages that are critical for complex, multi-step syntheses.
This guide objectively compares these two synthons, providing experimental evidence to support the selection of the phthalimide scaffold in scenarios requiring high acid stability, crystallinity, and orthogonal deprotection strategies.
Mechanistic Analysis & Comparative Performance
The Synthons Defined
| Feature | 2-(2-Aminoethyl)isoindoline-1,3-dione | N-Boc-ethylenediamine |
| Structure | Phthalimide-protected primary amine | Carbamate-protected primary amine |
| Protecting Group | Phthaloyl (Phth) | tert-Butyloxycarbonyl (Boc) |
| Physical State | Crystalline Solid (MP: ~110°C) | Viscous Oil / Low-melting solid |
| Acid Stability | High (Stable to TFA, HCl, HBr) | Low (Cleaved by TFA, HCl) |
| Base Stability | Moderate (Cleaved by Hydrazine, strong OH-) | High (Stable to most bases) |
| Atom Economy | Lower (Phth group is large: C8H4O2) | Higher (Boc group is C5H9O2) |
Critical Performance Differentiators
A. Orthogonality in Multi-Step Synthesis
The primary reason to select the isoindoline-1,3-dione scaffold is orthogonality to acid-labile groups .
-
Scenario: You are synthesizing a PROTAC linker containing a tert-butyl ester or another Boc-protected amine on the E3 ligase ligand (e.g., VHL ligand).
-
Failure Mode with Boc-ethylenediamine: Attempting to deprotect the linker amine with acid (TFA) will prematurely cleave the tert-butyl ester or the other Boc group on the ligand.
-
Solution: The phthalimide group is completely stable to neat TFA. It can be carried through acidic deprotection steps elsewhere in the molecule and removed selectively at the end using hydrazine or methylamine.
B. Crystallinity and Purification
-
N-Boc-ethylenediamine derivatives often result in oils ("grease") that require column chromatography for purification.
-
Phthalimide derivatives are highly crystalline due to
- stacking of the aromatic ring. This often allows for purification via recrystallization or simple trituration, significantly up-scaling process efficiency.
C. Prevention of Over-Alkylation
The bulky phthalimide group effectively shields the nitrogen, reducing the risk of over-alkylation during nucleophilic substitution reactions compared to the sterically smaller carbamate (Boc).
Decision Matrix: Selecting the Right Synthon
The following diagram illustrates the decision logic for choosing between the Phthalimide and Boc synthons based on downstream chemical compatibility.
Experimental Protocols
Protocol A: Orthogonal Synthesis using 2-(2-Aminoethyl)isoindoline-1,3-dione
Objective: Coupling to a carboxylic acid followed by selective deprotection.
Step 1: Amide Coupling
-
Reagents: Carboxylic Acid (1.0 equiv), 2-(2-Aminoethyl)isoindoline-1,3-dione (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.1 M).
-
Procedure:
-
Dissolve carboxylic acid and HATU in anhydrous DMF. Stir for 5 mins to activate.
-
Add DIPEA followed by 2-(2-Aminoethyl)isoindoline-1,3-dione.
-
Stir at RT for 2–4 hours.
-
Self-Validation: Monitor TLC (usually 50% EtOAc/Hex). The product will be UV active (Phthalimide absorbs strongly at 254 nm).
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (Phth is stable!), sat. NaHCO3, and brine. Dry over Na2SO4.
-
Result: A white/off-white solid is typically obtained.
Step 2: Phthalimide Deprotection (Ing-Manske Procedure)
Note: This step releases the primary amine without touching acid-sensitive groups.
-
Reagents: Phthalimide-intermediate (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol (0.1 M).
-
Procedure:
-
Suspend the intermediate in Ethanol.
-
Add Hydrazine hydrate (caution: toxic/sensitizer).
-
Heat to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Self-Validation: TLC should show the disappearance of the starting material and the appearance of a baseline spot (amine).
-
-
Workup:
-
Cool to RT. Filter off the white phthalhydrazide solid.
-
Concentrate the filtrate.[1]
-
Optional: If the amine is not volatile, re-dissolve in DCM and filter again to remove residual phthalhydrazide.
-
-
Alternative (Mild): Use NaBH4 in 2-propanol followed by acetic acid if hydrazine is too harsh for other functional groups [1].
Protocol B: Standard Synthesis using N-Boc-ethylenediamine
Objective: Coupling and Acidic Deprotection.
-
Coupling: Identical to Step 1 above, but using N-Boc-ethylenediamine.
-
Deprotection:
-
Dissolve intermediate in DCM (0.1 M).
-
Add TFA (20% v/v). Stir for 1 hour.
-
Constraint: This will cleave any other Boc, Trityl, or t-Butyl ester groups present in the molecule.
-
Case Study: PROTAC Linker Assembly
In the synthesis of a VHL-recruiting PROTAC, the VHL ligand often contains a hydroxyproline core protected as a tert-butyl ester or ether.
Pathway Comparison
The diagram above demonstrates that utilizing 2-(2-Aminoethyl)isoindoline-1,3-dione allows for the selective exposure of the linker amine for warhead attachment, preserving the integrity of the VHL ligand's pharmacophore.
References
-
Osby, J. O.; Martin, M. G.; Ganem, B. (1984).[2][3] An Exceptionally Mild Deprotection of Phthalimides.[3] Tetrahedron Letters, 25(20), 2093–2096.
-
BenchChem. (2025).[1] 2-(2-Aminoethyl)isoindoline-1,3-dione Product Guide. BenchChem Product Library.
-
Kukula, M. et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives. Research in Pharmaceutical Sciences.
-
Greene, T. W.; Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Phth vs Boc stability).
Sources
A Comparative Guide to 2-(2-Aminoethyl)isoindoline-1,3-dione Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its synthetic accessibility and the ability to readily introduce diverse functionalities at the nitrogen atom have made it a cornerstone for the development of novel therapeutic agents. The parent compound, 2-(2-Aminoethyl)isoindoline-1,3-dione, serves as a key building block, offering a primary amine for further chemical modifications. This guide provides a comparative analysis of its structural analogs, delving into their anti-inflammatory, analgesic, and antimicrobial properties, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their biological effects and compare their performance against established therapeutic alternatives.
Comparative Analysis of Structural Analogs
The biological activity of isoindoline-1,3-dione derivatives can be significantly modulated by the nature of the substituent at the nitrogen atom. This section compares the properties of various structural analogs, highlighting the impact of different functional groups on their therapeutic potential.
Anti-inflammatory Activity
A significant number of isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory properties. The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3]
Table 1: Comparison of Anti-inflammatory Activity of Isoindoline-1,3-dione Analogs
| Compound/Analog | R-Group on Phthalimide Nitrogen | In Vitro/In Vivo Model | Key Findings (e.g., % Inhibition, IC50) | Reference Standard | Source |
| Analog 1 | -CH₂-C≡C-N(CH₃)₂ | Carrageenan-induced rat paw edema | Significant reduction in paw edema | Indomethacin | [4] |
| Analog 2 | -(phenyl(phenylimino)methyl) | Acetic acid-induced writhing | High analgesic activity, 1.6 times higher than metamizole sodium | Metamizole Sodium | [5] |
| Analog 3 | Substituted triazole | Protein denaturation | 83% inhibition at 500µg/ml | Diclofenac | [6] |
| Analog 4 | 1-(2-methoxyphenyl)piperazine | COX-2 Inhibition | Potent COX-2 inhibitor | Meloxicam | [1] |
| Analog 5 | 4-Fluorobenzyl pyridinium | Acetylcholinesterase Inhibition | IC₅₀ = 2.1 µM | Rivastigmine | [7] |
The data consistently demonstrates that modifications to the N-substituent of the isoindoline-1,3-dione core profoundly influence anti-inflammatory potency. For instance, the introduction of a piperazine moiety, as seen in Analog 4, has been shown to confer potent COX-2 inhibitory activity.[1] This selectivity for COX-2 over COX-1 is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Analgesic Activity
The analgesic properties of isoindoline-1,3-dione analogs are often linked to their anti-inflammatory effects, particularly for pain mediated by prostaglandins. However, some analogs may also exert their effects through central nervous system mechanisms.
Table 2: Comparison of Analgesic Activity of Isoindoline-1,3-dione Analogs
| Compound/Analog | R-Group on Phthalimide Nitrogen | In Vivo Model | Key Findings (% Protection, Latency) | Reference Standard | Source |
| Analog A | -CH₂-C≡C-N(CH₃)₂ (ZM4) | Acetic acid-induced writhing | Significant dose-dependent reduction in writhing | Aspirin | [4] |
| Analog B | -CH₂-C≡C-N(C₂H₅)₂ (ZM5) | Hot plate test | Significant increase in latency time | Aspirin | [4] |
| Analog C | -(phenyl(phenylimino)methyl) | Acetic acid-induced writhing | 1.6 times more active than metamizole sodium | Metamizole Sodium | [5] |
| Analog D | Substituted triazole | Acetic acid-induced writhing | 78.78% protection | Aspirin | [6] |
Studies utilizing the acetic acid-induced writhing test and the hot plate test have revealed significant analgesic effects for various N-substituted isoindoline-1,3-diones. The aminoacetylenic derivatives (Analogs A and B) have shown potent activity in both models, suggesting both peripheral and central analgesic mechanisms.[4]
Antimicrobial Activity
The isoindoline-1,3-dione scaffold has also been explored for its antimicrobial potential. The introduction of specific pharmacophores can lead to compounds with activity against a range of bacterial and fungal pathogens.
Table 3: Comparison of Antimicrobial Activity of Isoindoline-1,3-dione Analogs
| Compound/Analog | R-Group on Phthalimide Nitrogen | Target Organism | Key Findings (MIC, Zone of Inhibition) | Reference Standard | Source |
| Analog X | Spiro[benzo[h]quinoline-7,3′-indoline]dione | E. faecalis, S. aureus | MIC: 375–3000 µg/mL | - | [8] |
| Analog Y | Substituted triazole | Gram-positive & Gram-negative bacteria | Significant antibacterial activity | Carbenicillin | [9] |
| Analog Z | 2-hydrazinyl-2-oxo-N-phenylacetamide | Various bacterial and fungal strains | Moderate antimicrobial activity | - | [10] |
The antimicrobial activity of these analogs is highly dependent on the nature of the N-substituent. For example, the incorporation of a spiro-quinoline moiety (Analog X) has been shown to yield compounds with notable activity against Gram-positive bacteria.[8]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities of isoindoline-1,3-dione analogs are a direct consequence of their structural features. The planar phthalimide ring often engages in π-π stacking and hydrophobic interactions with biological targets. The N-substituent is the primary determinant of specificity and potency.
For anti-inflammatory analogs targeting COX enzymes, the N-substituent can project into the active site and interact with key amino acid residues. Molecular docking studies have revealed that the isoindoline-1,3-dione moiety can interact with residues such as Trp387, Gly526, and Leu352 in the COX active site.[1] The substituent on the nitrogen atom can then form additional interactions, for instance, with Arg120 and Tyr355 in COX-2, contributing to selectivity.[1]
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
Comparative Guide: Validation of 2-(2-Aminoethyl)isoindoline-1,3-dione Synthesis Protocols
Part 1: Executive Summary & Strategic Analysis[1]
2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
The Engineering Challenge: The synthesis of this molecule is deceptively simple but prone to a specific failure mode: Double Alkylation . When reacting ethylenediamine with a phthaloyl source, the product (mono-phthalimide) is still nucleophilic.[1] Without strict kinetic control, it reacts with a second equivalent of the phthaloyl source to form the insoluble, useless byproduct 1,2-bis(phthalimido)ethane .[1]
This guide objectively compares three synthetic routes and validates the Excess-Diamine Thermal Dehydration Protocol as the optimal balance of scalability, cost, and purity, provided specific purification maneuvers are executed.[1]
Comparative Analysis of Synthetic Routes
| Feature | Method A: Thermal Dehydration (Recommended) | Method B: Gabriel Synthesis | Method C: Nefkens' Reagent |
| Reagents | Phthalic Anhydride + Ethylenediamine | Potassium Phthalimide + 2-Bromoethylamine | |
| Stoichiometry | 1 : 5-10 (Excess Amine Critical) | 1 : 1 | 1 : 1.1 |
| Atom Economy | High | Low (Stoichiometric KBr waste) | Moderate (Ethyl carbamate byproduct) |
| Purity Profile | High (if bis-impurity removed) | Variable (residual salts) | Very High |
| Scalability | Excellent (Industrial Standard) | Moderate | Low (Reagent cost) |
| Primary Risk | Bis-phthalimide formation | Polymerization of 2-bromoethylamine | Cost prohibitive at >100g scale |
Part 2: Detailed Experimental Protocol (Method A)
Objective: Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride (CAS: 30250-67-0) with <0.5% bis-impurity.
Reaction Mechanism & Logic
The reaction relies on the nucleophilic attack of ethylenediamine on phthalic anhydride. By maintaining a high concentration of ethylenediamine (pseudo-first-order conditions relative to anhydride), we statistically favor the mono-attack.[1] The subsequent ring closure is driven thermally.
Step-by-Step Methodology
Reagents:
-
Phthalic Anhydride (14.8 g, 0.10 mol)[1]
-
Ethylenediamine (33.5 mL, 0.50 mol) [5.0 Equivalents - CRITICAL] [1]
-
Solvent: Toluene (150 mL) or Xylene (for higher T)
Procedure:
-
Charging: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge the ethylenediamine and toluene.
-
Addition: Heat the solution to 60°C. Add Phthalic Anhydride portion-wise over 30 minutes. Rationale: Slow addition prevents localized high concentrations of anhydride, reducing bis-formation.[1]
-
Dehydration: Raise temperature to reflux (110°C). Reflux for 4–6 hours until water evolution ceases in the Dean-Stark trap.[1]
-
Solvent Removal: Distill off the toluene and excess ethylenediamine under reduced pressure. Note: Ethylenediamine boils at 116°C; ensure thorough removal to prevent gum formation.[1]
-
Acid Hydrolysis (Purification Step):
-
Dissolve the crude residue in 6M HCl (100 mL).
-
Reflux for 1 hour. Rationale: This hydrolyzes any uncyclized phthalamic acid intermediates but leaves the stable phthalimide ring intact.
-
Filtration: Cool the acidic solution to 0°C. Filter off any precipitated solid. Key Insight: The bis-phthalimide byproduct is insoluble in acid/water.[1] This filtration removes the major impurity.
-
-
Isolation:
-
Concentrate the filtrate to dryness.
-
Recrystallize the resulting solid from Ethanol/Water.
-
Data & Specifications
-
Yield: 75–85%
-
Melting Point (HCl Salt): 271–275°C (Lit. 273°C)
-
1H NMR (DMSO-d6, 400 MHz):
Part 3: Visualization & Self-Validation
Workflow Diagram
The following diagram illustrates the critical decision points where purity is engineered into the process.
Caption: Process flow highlighting the stoichiometric control required to prevent bis-phthalimide formation.
Self-Validation Checklist
To ensure the protocol was successful, perform these checks:
-
Solubility Test: Take 50 mg of product and add to 1 mL water. It should dissolve completely. If turbid, bis-impurity is present (re-filter the acid solution).[1]
-
NMR Diagnostic: Check the integration of the methylene triplets at ~3.9 and ~3.1 ppm. They must be 1:1. Any skew indicates contamination with ethylenediamine salts or ring-opened species.[1]
References
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione. MDPI. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E. Available at: [Link]
- Reaction of Phthalic Anhydride and Ethylenediamine.Asian Journal of Chemistry.
Sources
Technical Guide: 2-(2-Aminoethyl)isoindoline-1,3-dione as a Reference Standard
This guide outlines the technical application of 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
Executive Summary & Application Context
2-(2-Aminoethyl)isoindoline-1,3-dione serves as a pivotal reference standard in organic process research and development (PR&D), specifically for monitoring the Gabriel Synthesis of primary amines.
While often viewed merely as a synthetic intermediate, its value as an analytical standard lies in its phthalimide chromophore , which confers distinct UV-vis properties absent in its aliphatic amine counterparts (e.g., ethylenediamine). This guide details its use in validating reaction completion (deprotection monitoring) and quantifying genotoxic impurities in drug substances.
Primary Applications:
-
Impurity Marker: Quantifying incomplete hydrazinolysis in the synthesis of diamine linkers.
-
Reaction Monitoring: Tracking the conversion of
-(2-haloethyl)phthalimides to primary amines. -
Chromatographic Calibration: Establishing relative retention times (RRT) for phthalimide-based protecting groups.
Comparative Performance Analysis
This section objectively compares 2-(2-Aminoethyl)isoindoline-1,3-dione against alternative standards used in amine analysis.
Comparison 1: UV Detectability vs. Aliphatic Amines
The primary challenge in analyzing ethylenediamine (EDA) and related linkers is their lack of a chromophore, rendering them invisible to standard UV-HPLC without derivatization.
| Feature | 2-(2-Aminoethyl)isoindoline-1,3-dione | Ethylenediamine (Alternative) | Analytical Impact |
| Chromophore | Phthalimide (Strong UV absorption) | None (Aliphatic chain) | Standard: Direct UV detection at 220–254 nm.Alt: Requires derivatization (e.g., OPA, FMOC).[1] |
| LOD (UV) | < 0.1 µg/mL (High Sensitivity) | > 100 µg/mL (Poor Sensitivity) | The phthalimide standard allows trace impurity detection without pre-column modification. |
| Stability | Stable Solid (MP: 271–275°C as HCl) | Volatile Liquid, Hygroscopic | Standard is robust for long-term storage and weighing; EDA degrades/evaporates. |
Comparison 2: Resolution vs. Synthetic Precursors
In process control, the standard must resolve from its precursor,
-
Precursor (
-Bromo): Highly lipophilic, late eluter. -
Target Standard (
-Amino): Hydrophilic (amine group), early eluter. -
Result: The large polarity shift ensures a resolution factor (
) > 5.0 on C18 columns, making this standard ideal for "stop-light" quality control of the substitution step.
Mechanistic Visualization
Workflow 1: The Gabriel Synthesis Impurity Pathway
This diagram illustrates where the reference standard fits into the synthesis and impurity generation logic.
Caption: The reference standard (Blue) is the critical intermediate. If deprotection is incomplete, it persists as a contaminant (Red) in the final amine product.
Experimental Protocols
Protocol A: HPLC Method for Impurity Profiling
Objective: Separate 2-(2-Aminoethyl)isoindoline-1,3-dione from Phthalimide and Ethylenediamine.
Reagents:
-
Standard: 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride (Purity >99%).[2]
-
Buffer: 10 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) to suppress silanol activity.
Instrument Parameters:
-
Column: C18 (ODS), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax SB-C18).
-
Mobile Phase:
-
A: Phosphate Buffer pH 3.0
-
B: Acetonitrile[3]
-
-
Gradient:
-
0-5 min: 5% B (Isocratic hold for amine retention)
-
5-15 min: 5%
60% B (Elute phthalimide impurities) -
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Amine backbone) and 254 nm (Phthalimide specificity).
Self-Validating Step:
-
System Suitability: Inject a mixture of Phthalimide and the Reference Standard. The resolution (
) must be > 2.0. The Reference Standard should elute earlier due to the ionizable amino group at pH 3.0.
Protocol B: Standard Preparation & Handling
Context: The free base is prone to cyclization or oxidation; the hydrochloride salt is preferred.
-
Weighing: Weigh 10 mg of the HCl salt into a 100 mL volumetric flask.
-
Dissolution: Dissolve in 50:50 Water:Methanol. Note: Do not use pure acetonitrile as the salt may precipitate.
-
Storage: Store stock solutions at 4°C. Stable for 7 days.
-
Verification: Check absorbance ratio (
). A deviation >5% from the theoretical ratio indicates degradation (hydrolysis of the imide ring).
Analytical Logic & Decision Tree
This diagram guides the analyst on when to use this specific standard versus a generic amine check.
Caption: Decision logic for selecting the phthalimide standard. It is mandatory when validating the removal of the phthaloyl protecting group.
References
-
Gabriel Synthesis Mechanism & Utility
-
Impurity Profiling in Drug Development
-
Analytical Properties of Phthalimide Derivatives
- Source: PubChem Compound Summary for CID 2778791.
-
URL:[Link](Note: Structural analog comparison for physicochemical data).
-
HPLC Method Validation Guidelines
- Source: ICH Harmonised Tripartite Guideline Q2(R1).
-
URL:[Link]
Sources
- 1. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
Comparative Guide: Evaluating the Efficacy of 2-(2-Aminoethyl)isoindoline-1,3-dione Derivatives In Vitro
Executive Summary & Scaffold Analysis
The 2-(2-Aminoethyl)isoindoline-1,3-dione scaffold (commonly referred to as
-
-
Stacking: The phthalimide moiety intercalates with aromatic residues (e.g., Trp279 in Acetylcholinesterase). -
Cation-
/ Hydrogen Bonding: The terminal amine (often functionalized) interacts with anionic sites or catalytic triads.
This guide provides a technical roadmap for evaluating derivatives of this scaffold against industry-standard controls in two primary therapeutic areas: Alzheimer’s Disease (AD) and Oncology .
Mechanistic Basis of Efficacy[1]
To design a valid evaluation protocol, one must understand the binding kinetics. In the context of Acetylcholinesterase (AChE) inhibition, these derivatives often act as dual-binding site inhibitors . The phthalimide ring occupies the Peripheral Anionic Site (PAS), while the aminoethyl linker positions the functionalized amine into the Catalytic Active Site (CAS).
Visualization: Dual-Binding Mechanism (AChE)
Figure 1: Mechanistic hypothesis for dual-site binding of phthalimide derivatives within the AChE enzyme gorge.
Application A: Neuroprotection (AChE Inhibition)
The primary application of this scaffold is the development of AChE inhibitors to combat cholinergic deficit in Alzheimer's.
Comparative Efficacy Data
The following table contrasts the efficacy of specific phthalimide derivatives against the gold standard, Donepezil .
| Compound Class | Substituent (R-Group on Amine) | Target | IC | Relative Potency | Ref |
| Standard | Donepezil | AChE | 0.01 - 0.02 | 1.0 (Baseline) | [1] |
| Derivative A | 4-Benzylpiperazine | AChE | 0.91 ± 0.05 | Moderate | [2] |
| Derivative B | Diethylamino | AChE | 1.12 ± 0.10 | Moderate | [2] |
| Derivative C | Diphenylmethyl | BuChE | 21.24 | Weak (Selective) | [2] |
| Hybrid | Phthalimide-Triazole | AChE | 0.45 - 5.0 | High | [3] |
Protocol 1: Optimized Ellman’s Assay
Objective: Determine IC
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
-
Enzyme: Electric eel or Human Recombinant AChE (0.02 U/mL).
Workflow:
-
Solubilization: Dissolve derivatives in DMSO (Final well concentration <0.1% to prevent enzyme denaturation).
-
Incubation: Mix Enzyme + Inhibitor (Derivative) + Buffer. Incubate at 25°C for 15 minutes (Critical for equilibrium binding).
-
Initiation: Add DTNB and ATCI simultaneously.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC
.[1]
Application B: Oncology (Cytotoxicity)[3][4]
Phthalimide derivatives exert cytotoxic effects via intercalation into DNA or inhibition of Topoisomerase II, particularly in breast cancer models (MCF-7).
Comparative Efficacy Data
Comparison against Doxorubicin (Anthracycline antibiotic).[2]
| Compound | Cell Line | IC | Mechanism | Status | Ref |
| Doxorubicin | MCF-7 | 0.5 - 1.2 | DNA Intercalation | Standard | [4] |
| Phthalimide-Thiazole (5b) | MCF-7 | 0.20 ± 0.01 | Apoptosis (Intrinsic) | Superior | [4] |
| Phthalimide-Thiazole (5k) | MDA-MB-468 | 0.60 ± 0.04 | Apoptosis | Comparable | [4] |
| Unsubstituted Scaffold | MCF-7 | >100 | N/A | Inactive | [5] |
Protocol 2: MTT Viability Assay
Objective: Assess metabolic activity as a proxy for cell viability.
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with serial dilutions of the derivative (0.1 µM – 100 µM) for 48 hours .
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media; add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure OD at 570 nm (Reference: 630 nm).
Critical Technical Considerations
When evaluating 2-(2-Aminoethyl)isoindoline-1,3-dione derivatives, three specific artifacts can compromise data integrity:
-
Hydrolysis of the Imide Ring:
-
Risk:[3] At pH > 8.5, the phthalimide ring opens to form phthalamic acid, losing activity.
-
Mitigation: Strictly maintain assay buffers at pH 7.4 - 8.0. Perform LC-MS stability checks on stock solutions stored >24h.
-
-
Solubility Precipitates:
-
Risk:[3] Planar aromatic rings cause aggregation, leading to "false" inhibition via enzyme sequestration.
-
Mitigation: Use Triton X-100 (0.01%) in the assay buffer to prevent non-specific aggregation.
-
-
Interference with Ellman's Reagent:
-
Risk:[3] Derivatives containing free thiols or reactive amines can react directly with DTNB.
-
Mitigation: Run a "No-Enzyme" blank (Buffer + DTNB + Compound) to subtract background absorbance.
-
Experimental Workflow Visualization
The following diagram outlines the decision tree for screening these derivatives, ensuring resource efficiency.
Figure 2: Screening cascade for validating bioactivity of aminoethyl-phthalimide derivatives.
References
-
BenchChem. (2025).[4] A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. Retrieved from
-
National Institutes of Health (NIH). (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase Inhibitors. PubMed Central. Retrieved from
-
ScienceOpen. (2024). Inhibition of acetylcholinesterase by genistein derivatives and phthalimide hybrids. Retrieved from
-
National Institutes of Health (NIH). (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Retrieved from
-
MDPI. (2019). Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Retrieved from
Sources
- 1. Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts [mdpi.com]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity of 2-(2-Aminoethyl)isoindoline-1,3-dione Derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 2-(2-aminoethyl)isoindoline-1,3-dione derivatives, a class of compounds more commonly known as Immunomodulatory Drugs (IMiDs). This family, which includes thalidomide, lenalidomide, and pomalidomide, has garnered significant attention for its therapeutic efficacy in treating hematological malignancies.[1][2] Their unique mechanism of action, which involves hijacking the E3 ubiquitin ligase complex, also presents a unique challenge in characterizing their cross-reactivity. This guide will delve into the molecular basis of their activity, compare the specificity of key derivatives, and provide detailed protocols for assessing their cross-reactivity.
The Central Role of Cereblon in IMiD-Mediated Protein Degradation
The pharmacological effects of 2-(2-aminoethyl)isoindoline-1,3-dione derivatives are primarily mediated through their binding to the protein Cereblon (CRBN).[3][4] CRBN acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][4] The binding of an IMiD to CRBN allosterically modulates the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates".[1][4] This "molecular glue" mechanism is the foundation of both the therapeutic efficacy and the potential off-target effects of these drugs.[1]
The initial discovery of CRBN as the direct target of thalidomide was a significant breakthrough, clarifying the molecular basis for its diverse biological activities.[3][4] The interaction is highly specific, with the glutarimide ring of the thalidomide molecule being crucial for binding to CRBN.[5] The phthalimide moiety, on the other hand, can be modified to alter the substrate specificity, leading to the development of analogs with distinct therapeutic profiles.[1]
Caption: IMiD-mediated protein degradation pathway.
Comparative Cross-Reactivity Profiles of Key IMiD Derivatives
While all IMiDs share the common mechanism of binding to CRBN, subtle structural differences lead to distinct downstream effects. This is primarily due to their differential ability to recruit various neosubstrates to the CRL4^CRBN^ complex. This variation in neosubstrate degradation is a key aspect of their cross-reactivity and underlies their different therapeutic windows and side-effect profiles.
| Derivative | Primary Neosubstrates | Key Therapeutic Indications | Notable Off-Target Effects/Toxicities |
| Thalidomide | Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, SALL4, p63 | Multiple Myeloma, Erythema Nodosum Leprosum | Teratogenicity, Peripheral Neuropathy, Drowsiness |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α) | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma | Myelosuppression, Venous Thromboembolism, Increased risk of second primary malignancies[6] |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3), ZMYM2 | Relapsed/Refractory Multiple Myeloma | Neutropenia, Fatigue, Hypersensitivity reactions[7][8] |
Data Insights:
-
Shared Neosubstrates: The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a common feature of thalidomide, lenalidomide, and pomalidomide and is central to their anti-myeloma activity.[9]
-
Derivative-Specific Neosubstrates: Lenalidomide uniquely induces the degradation of Casein Kinase 1α (CK1α), which is crucial for its efficacy in myelodysplastic syndromes with a 5q deletion.[1] Pomalidomide, in turn, shows a preference for the degradation of the fusion protein ZMYM2-FGFR1 in certain leukemias.[1]
-
Teratogenicity: The teratogenic effects of thalidomide are linked to the degradation of several proteins, including SALL4 and p63.[3] The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, and is the primary driver of both therapeutic and teratogenic effects.[3]
-
Clinical Cross-Reactivity: While structurally similar, there is incomplete cross-resistance between lenalidomide and pomalidomide in a clinical setting, suggesting that they can have distinct anti-myeloma effects in patients who have become refractory to one of the agents.[8][10] However, hypersensitivity reactions to one IMiD may increase the risk of a reaction to another, necessitating careful management.[7][8]
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach employing both biophysical and cell-based assays is essential for a comprehensive understanding of the cross-reactivity of 2-(2-aminoethyl)isoindoline-1,3-dione derivatives.
Biophysical Assays for Direct Binding Affinity
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human Cereblon (CRBN) protein.
-
Dissolve the 2-(2-aminoethyl)isoindoline-1,3-dione derivative in a buffer identical to the one used for the protein.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of automated injections of the ligand into the protein solution while monitoring the heat changes.
-
A control titration of the ligand into buffer alone is crucial to correct for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine the Kd, n, and ΔH.
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates).
Experimental Protocol:
-
Chip Preparation: Immobilize purified recombinant CRBN onto a sensor chip surface using standard amine coupling chemistry.
-
SPR Experiment:
-
Prepare a series of dilutions of the 2-(2-aminoethyl)isoindoline-1,3-dione derivative in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip surface and monitor the binding response in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis: Fit the sensorgrams to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
3. Competitive Binding Assays
These assays are well-suited for higher-throughput screening of compounds that bind to a specific target. A common format is the Fluorescence Polarization (FP) assay.[11]
Experimental Protocol (Fluorescence Polarization):
-
Assay Setup: Prepare a solution containing purified CRBN and a fluorescently labeled thalidomide analog (tracer).
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Measurement: Measure the fluorescence polarization of the solution. Displacement of the fluorescent tracer by the test compound will result in a decrease in polarization.
-
Data Analysis: Plot the decrease in fluorescence polarization against the concentration of the test compound to determine the IC50 value.
Cell-Based Assays for Functional Cross-Reactivity
1. Neosubstrate Degradation Assays
These assays assess the functional consequence of IMiD binding to CRBN by measuring the degradation of specific neosubstrates.
Experimental Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell lines) to an appropriate density.
-
Treat the cells with varying concentrations of the 2-(2-aminoethyl)isoindoline-1,3-dione derivative for a specified time course.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the neosubstrates of interest (e.g., IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a suitable secondary antibody and detect the protein bands using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of neosubstrate degradation relative to the vehicle-treated control.
2. Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics can provide an unbiased view of the cellular proteins that are degraded upon treatment with an IMiD derivative.
Experimental Protocol (SILAC-based Proteomics):
-
Cell Labeling and Treatment:
-
Culture cells in "light" and "heavy" SILAC media containing different stable isotopes of essential amino acids.
-
Treat the "heavy" labeled cells with the IMiD derivative and the "light" labeled cells with a vehicle control.
-
-
Sample Preparation and Mass Spectrometry:
-
Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Digest the combined protein sample with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins based on the "heavy"/"light" ratios.
-
Proteins with significantly decreased ratios in the IMiD-treated sample are identified as potential neosubstrates.
-
Conclusion
The cross-reactivity of 2-(2-aminoethyl)isoindoline-1,3-dione derivatives is a complex and multifaceted issue that is intrinsically linked to their mechanism of action. By understanding the central role of Cereblon and the concept of neosubstrate recruitment, researchers can better appreciate the subtle yet significant differences between these powerful therapeutic agents. A rigorous and multi-pronged experimental approach, combining biophysical and cell-based assays, is essential for characterizing the cross-reactivity profiles of novel derivatives and for the rational design of next-generation molecular glues with improved specificity and therapeutic indices. The continued exploration of the CRBN-IMiD-neosubstrate axis holds immense promise for the development of innovative therapies for a range of diseases.
References
-
Hideshima, T., & Anderson, K. C. (2022). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 98(6), 269–293. [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5878–5899. [Link]
-
Seki, J. T., Sakurai, N., Lam, W., & Reece, D. E. (2017). Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents. Current Oncology, 24(4), e328–e332. [Link]
-
Ito, T., Handa, H., & Morishita, S. (2014). Structural basis of thalidomide enantiomer binding to cereblon. Nature Structural & Molecular Biology, 21(6), 555–557. [Link]
-
Handa, H., & Ito, T. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5878-5899. [Link]
-
Geyer, H. L., & Mesa, R. A. (2014). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Clinical Oncology, 11(9), 544–551. [Link]
-
Seki, J. T., Sakurai, N., Lam, W., & Reece, D. E. (2017). Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents. Current Oncology, 24(4), e328–e332. [Link]
-
Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22–32. [Link]
-
Kronke, J., Udeshi, N. D., Pugh, A., O'Donnell, E., Ede, C., & Ebert, B. L. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301–305. [Link]
-
Mian, H. R., & Trudel, S. (2021). Pomalidomide induced lupus type hypersensitivity reaction. Journal of Oncology Pharmacy Practice, 27(1), 241–244. [Link]
Sources
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of the analgesic activity of isoindoline-1,3-dione derivatives
Executive Summary
The isoindoline-1,3-dione scaffold (commonly referred to as phthalimide) has evolved significantly beyond its historical association with thalidomide. Modern medicinal chemistry has repurposed this pharmacophore into a potent non-steroidal anti-inflammatory and analgesic agent.
This guide provides a comparative technical analysis of N-substituted isoindoline-1,3-dione derivatives against standard-of-care analgesics (Aspirin, Diclofenac, Indomethacin). Experimental data indicates that specific derivatives, particularly aminoacetylenic and triazole-hybridized isoindolines, exhibit analgesic potency superior to Aspirin and comparable to Diclofenac, with a significantly improved gastric safety profile.
Structural Basis & Mechanism of Action
Pharmacophore Analysis
The core isoindoline-1,3-dione structure serves as a rigid hydrophobic platform. Its analgesic efficacy is dictated by the N-substitution , which directs binding affinity within the Cyclooxygenase (COX) active sites.
-
Hydrophobic Interactions: The dione ring mimics the aromatic interactions of traditional NSAIDs, slotting into the hydrophobic channel of COX enzymes.
-
N-Linker Specificity:
-
Aminoacetylenic linkers (e.g., ZM4, ZM5): Enhance lipophilicity, facilitating membrane permeation and non-selective COX inhibition.
-
Triazole hybrids: Form hydrogen bonds with Arg120 in the COX active site, improving potency.
-
Mechanism of Action (Pathway Visualization)
Unlike opioids which modulate mu-receptors in the CNS, isoindoline derivatives primarily act peripherally by inhibiting the arachidonic acid cascade.
Figure 1: Dual mechanism of action showing direct COX inhibition and secondary cytokine modulation.
Comparative Efficacy Data
Peripheral Analgesia (Acetic Acid Writhing Test)
The acetic acid writhing test measures visceral pain response (peripheral nociception). The data below compares specific Isoindoline derivatives (ZM Series and Triazole Hybrids) against standard NSAIDs.
Key Insight: Compound ZM5 at 50 mg/kg is equipotent to Aspirin at 200 mg/kg, demonstrating a 4-fold increase in potency.
| Compound ID | Dose (mg/kg) | % Inhibition of Writhing | Comparator Drug | Comparator Dose | Relative Potency |
| ZM4 (Aminoacetylenic) | 50 | 58.2% | Aspirin | 200 mg/kg | 4x (vs Aspirin) |
| ZM5 (Aminoacetylenic) | 50 | 63.5% | Aspirin | 200 mg/kg | >4x (vs Aspirin) |
| 3a (Triazole Hybrid) | 25 | 78.8% | Diclofenac | 5 mg/kg | 0.2x (vs Diclofenac) |
| F1 (Isoindole-dione) | 20 | 39.4% | Metamizole | 20 mg/kg | 1.6x (vs Metamizole) |
Central Analgesia (Hot Plate Test)
The hot plate test evaluates supraspinal (central) analgesia. Isoindoline derivatives generally show moderate activity here compared to opioids, confirming their primary mechanism is peripheral COX inhibition.
| Compound ID | Latency Increase (sec) | Statistical Significance | Comparator | Conclusion |
| ZM4 | +4.5s | p < 0.05 | Morphine | Weak Central Activity |
| F3 | +2.1s | p < 0.05 | Tramadol | Minimal Central Activity |
| Aspirin | +1.2s | N.S. | - | No Central Activity |
Safety Profile: The Gastric Advantage
A critical failure point for traditional NSAIDs (Indomethacin, Aspirin) is gastric ulceration due to COX-1 inhibition in the stomach lining.
-
Indomethacin (20 mg/kg): Causes severe gastric lesions (Ulcer Index > 15.0).
-
Isoindoline Derivatives (ZM4/ZM5 at 50 mg/kg): Showed zero gastric lesions in histopathological screening.
-
Hypothesis: While ZM compounds inhibit COX-1/COX-2 non-selectively (IC50 ~3 µM for both), the physicochemical properties of the phthalimide moiety may prevent local acid trapping in gastric mucosal cells, a known mechanism of NSAID toxicity.
Experimental Protocols
To validate these findings in your own facility, follow this standardized screening pipeline.
In Vivo Screening Workflow
Figure 2: Step-by-step validation pipeline for analgesic candidates.
Protocol: Acetic Acid Induced Writhing[2]
-
Animals: Albino mice (20-25g), fasted for 12 hours.
-
Groups: Control (Vehicle), Standard (Aspirin 200mg/kg), Test (Isoindoline deriv. 20-50mg/kg).
-
Administration: Oral gavage (p.o.) 30 minutes prior to induction.
-
Induction: Intraperitoneal (i.p.) injection of 0.6% v/v acetic acid (10 mL/kg).
-
Quantification: Count abdominal constrictions (writhes) for 20 minutes starting 5 minutes post-injection.
-
Calculation: % Inhibition = (1 - (Test_Writhes / Control_Writhes)) * 100[1]
Conclusion
Isoindoline-1,3-dione derivatives represent a promising class of "Safer NSAID-mimetics."
-
Performance: They match the peripheral analgesic efficacy of phenylacetic acids (Diclofenac) and salicylates (Aspirin).
-
Safety: They eliminate the gastric ulceration liability common to Indomethacin.
-
Recommendation: For drug development, focus on Aminoacetylenic substitutions (ZM series) for high potency, or Triazole hybrids for improved solubility and bioavailability.
References
-
Al-Qudah, M. A., et al. (2021). "Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives." BioMed Research International. Available at: [Link]
-
Trukhanova, I., et al. (2021). "Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics." MDPI / Sciforum. Available at: [Link]
-
Popiołek, Ł., et al. (2021). "Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones." International Journal of Molecular Sciences. Available at: [Link]
-
Makhija, S., et al. (2018). "Synthesis and biological evaluation of isoindoline-1,3-dione derivatives." Neliti / Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
Sources
In Silico vs. In Vitro Profiling: The 2-(2-Aminoethyl)isoindoline-1,3-dione Scaffold
Executive Summary
2-(2-Aminoethyl)isoindoline-1,3-dione (also known as
This guide objectively compares the predictive modeling (in silico) of this scaffold against experimental biological validation (in vitro) . While computational models consistently predict high affinity due to favorable
Part 1: Compound Profile & Therapeutic Potential[1][2][3][4][5][6][7]
The compound acts as a critical linker and pharmacophore. In isolation, it exhibits weak-to-moderate bioactivity; however, its value lies in its ability to anchor larger ligands into hydrophobic pockets of enzymes.
| Property | Specification | Relevance to Bioactivity |
| IUPAC Name | 2-(2-Aminoethyl)isoindoline-1,3-dione | Core tracking ID |
| Molecular Weight | 190.20 g/mol | Fragment-like; ideal for Lead-Likeness |
| LogP (Predicted) | ~0.8 - 1.2 | High bioavailability; BBB permeable |
| H-Bond Acceptors | 2 (Carbonyls) | Interaction with Ser/Tyr residues |
| H-Bond Donors | 2 (Primary Amine) | Interaction with catalytic triads |
| Key Targets | AChE, BChE, COX-2, DNA Gyrase | Multi-target directed ligand (MTDL) potential |
Part 2: In Silico Profiling (The Predictive Lens)
Computational studies position 2-(2-Aminoethyl)isoindoline-1,3-dione as a robust "anchor." Molecular docking simulations primarily focus on its fit within the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the ATP-binding pocket of bacterial DNA gyrase.
Molecular Docking Mechanism[6]
-
AChE Binding: The phthalimide ring is predicted to engage in parallel
- stacking with Trp286 (PAS) or Trp86 (CAS). The protonated amino group ( ) forms cation- interactions with Tyr337 or H-bonds with the catalytic triad. -
Binding Energy: Standard docking scores (AutoDock Vina) for the scaffold typically range from -7.5 to -9.0 kcal/mol , suggesting micromolar affinity.
ADMET Predictions
-
Blood-Brain Barrier (BBB): In silico models (SwissADME) classify the scaffold as "BBB Permeant" due to its low molecular weight and favorable lipophilicity, a critical feature for Alzheimer's therapeutics.
-
Toxicity: Predicted to be non-mutagenic (AMES negative) but potential hepatotoxicity flags exist for certain metabolic derivatives.
Figure 1: Computational workflow for profiling the bioactivity of the phthalimide scaffold.
Part 3: In Vitro Validation (The Biological Reality)
Experimental data validates the in silico predictions but highlights the necessity of derivatization for high potency. The primary amine itself is often a weak inhibitor (
Acetylcholinesterase (AChE) Inhibition[2][3][5][8][9]
-
Assay: Ellman’s Colorimetric Assay.
-
Performance: The scaffold shows dose-dependent inhibition.[1] However, in vitro results indicate that without a hydrophobic tail (e.g., benzyl or piperazine group) attached to the ethylamine, the compound fails to span the gorge between the CAS and PAS of the enzyme, resulting in lower efficacy than docked predictions suggest.
-
Data: Derivatives linking this scaffold to a benzyl moiety improve
from ~100 M to 16.4 M .
Antimicrobial Activity[8][10][11][12]
-
Assay: Broth Microdilution (MIC).
-
Performance: The scaffold exhibits moderate bacteriostatic activity against Gram-positive bacteria (S. aureus).
-
Mechanism: It disrupts bacterial cell membranes and inhibits DNA gyrase B. In vitro toxicity against mammalian cells (A549) is generally lower than antimicrobial concentrations, indicating a therapeutic window.
Cytotoxicity (Anticancer)
-
Assay: MTT Assay (A549, HeLa lines).
-
Performance: While in silico models predict binding to apoptotic factors, in vitro data shows that simple aminoethyl derivatives have high
values (>100 M), indicating low toxicity. This makes them excellent carriers but poor standalone anticancer agents.
Figure 2: Experimental validation workflow for enzymatic and cellular bioactivity.
Part 4: Comparative Analysis (In Silico vs. In Vitro)[6]
The divergence between computational scores and wet-lab results is the critical insight for researchers.
| Feature | In Silico Prediction | In Vitro Reality | Discrepancy Factor |
| Binding Affinity (AChE) | High (-8.5 kcal/mol) | Moderate ( | Solvation Effects: Docking often underestimates the energy cost of desolvating the charged amine. |
| Binding Mode | Stable | Validated | Conformational Entropy: The flexible ethyl chain may adopt unfavorable conformations in solution not captured in rigid docking. |
| BBB Permeability | High (LogP ~1.0) | High (CNS activity observed) | Accurate: Physicochemical properties align well with biological distribution. |
| Toxicity | Low | Low ( | Accurate: The scaffold is a safe "privileged structure" for drug design. |
Key Insight: In silico studies correctly identify the binding mode (geometry) but often overestimate the binding strength (affinity). The scaffold requires derivatization (e.g., adding a hydrophobic tail) to achieve the nanomolar potency predicted for optimized leads.
Part 5: Experimental Protocols
To ensure reproducibility, the following standardized protocols are recommended for validating this specific scaffold.
Protocol: Ellman’s Assay for AChE Inhibition
Objective: Determine the
-
Preparation: Dissolve 2-(2-Aminoethyl)isoindoline-1,3-dione in DMSO to prepare a 10 mM stock. Dilute with phosphate buffer (pH 8.0) to concentrations ranging from 0.1
M to 100 M. -
Enzyme Mix: In a 96-well plate, add 150
L of 0.1 M phosphate buffer (pH 8.0) and 20 L of AChE solution (0.1 U/mL). -
Inhibitor Addition: Add 20
L of the test compound solution. Incubate at 25°C for 15 minutes. -
Substrate Addition: Add 10
L of DTNB (10 mM) and 10 L of Acetylthiocholine iodide (10 mM). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate % inhibition
. Plot Log[Concentration] vs. % Inhibition to determine .
Protocol: MTT Cytotoxicity Assay
Objective: Assess cell viability (A549 or HeLa lines).
-
Seeding: Seed cells at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% . -
Treatment: Replace medium with fresh medium containing the test compound (1–200
M). Include DMSO control (<0.1%). Incubate for 48h. -
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove medium carefully. Add 150
L DMSO to dissolve purple formazan crystals. -
Quantification: Measure absorbance at 570 nm . Calculate cell viability relative to control.
References
-
BenchChem. (2025). 2-(2-Aminoethyl)isoindoline-1,3-dione: Product Specifications and Bioactivity Profile.Link
-
National Institutes of Health (NIH). (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives.Link
-
MDPI. (2025). Design, Synthesis and Bioactivity of Novel Phthalimide Derivatives as Acetylcholinesterase Inhibitors.Link
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies.[4][5][6]Link
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives.[7][6][8]Link
Sources
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
Safety Operating Guide
2-(2-Aminoethyl)isoindoline-1,3-dione proper disposal procedures
Executive Summary: Operational Disposal Directive
Chemical Name: 2-(2-Aminoethyl)isoindoline-1,3-dione Synonyms: N-(2-Aminoethyl)phthalimide; 1-(2-Aminoethyl)phthalimide CAS Number: 5726-26-1 (Free base) / 30250-67-0 (Hydrochloride salt) Waste Classification: Hazardous Chemical Waste (Irritant, Basic Organic) Primary Disposal Method: Incineration via licensed hazardous waste contractor.[1]
Immediate Action Required:
-
Segregate from strong acids and oxidizers immediately.
-
Label as "Hazardous Waste - Toxic/Irritant."
-
Do not dispose of down the drain or in municipal trash.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the protocol.
This compound consists of a phthalimide protective group attached to a primary ethylamine. The dual nature of this molecule—the stable, non-polar phthalimide ring and the reactive, basic primary amine—dictates its handling.
Key Hazards (GHS Classification):
| Property | Data | Operational Implication |
| Physical State | White to off-white solid | Dust generation is a primary inhalation risk during transfer.[1] |
| Basicity | Primary amine present | CRITICAL: Exothermic reaction with acids.[1] Must be segregated from acidic waste streams to prevent container pressurization. |
| Solubility | Low in water; Soluble in DCM, Methanol | If dissolved in solvent, waste code changes to "Flammable Solvent Waste" (depending on solvent).[1] |
| Stability | Stable under normal conditions | Hydrolyzes in strong bases (ring opening), changing chemical composition.[1] |
Disposal Decision Matrix
A self-validating logic flow to determine the correct waste stream.
The following workflow ensures that the material is routed correctly based on its current physical state in your laboratory.
Figure 1: Decision matrix for categorizing 2-(2-Aminoethyl)isoindoline-1,3-dione waste based on physical state and solvent composition.[1]
Step-by-Step Disposal Protocol
Phase A: Preparation & Segregation
The Golden Rule: Never mix this compound with acidic waste (e.g., HCl, H₂SO₄, Acetic Acid). The amine group will protonate exothermically. In a sealed waste container, this heat can vaporize solvents, causing pressure buildup and potential rupture.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood for all transfers.
-
Container Selection:
-
Solids: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Liquids: Use a chemically compatible safety can or glass bottle (amber preferred).
-
-
Labeling: Affix a hazardous waste tag immediately. List the full chemical name. Do not use abbreviations like "Phth-Amine."
Phase B: Waste Collection
Scenario 1: Pure Solid Waste
-
Place the solid directly into the designated "Solid Organic Waste" container.
-
Wipe the threads of the container neck with a dry tissue to ensure a tight seal.
-
Log the addition on the waste accumulation sheet (Amount in grams).
Scenario 2: Reaction Mixtures (Solutions)
-
Determine if the solvent is Halogenated (contains Chlorine/Fluorine) or Non-Halogenated.
-
Pour into the corresponding carboy.
-
Critical Check: Ensure the waste carboy does not contain acidic residues. If unsure, check pH of the waste stream or start a new container.
Scenario 3: Contaminated Consumables
-
Place contaminated gloves, weighing boats, and paper towels into a clear plastic bag.
-
Seal the bag and place it into the "Solid Hazardous Debris" drum/box.
-
Note: Do not throw these in regular trash; the dust is an irritant.
Phase C: Final Disposal (Vendor Handoff)
-
Move full containers to your facility's Satellite Accumulation Area (SAA).
-
Contact your Environmental Health & Safety (EHS) department or licensed waste contractor (e.g., Clean Harbors, Veolia).
-
Disposal Code: While not a P-listed or U-listed waste (RCRA), it is typically coded as D001 (Ignitable, if in solvent) or general Hazardous Waste due to toxicity/irritation.
-
Ultimate Fate: High-temperature incineration.
Emergency Spill Response
Contingency planning for accidental release.
| Scenario | Response Protocol |
| Minor Solid Spill (< 10g) | 1. Dampen a paper towel with water (prevents dust).2. Wipe up solid carefully.3. Place towel in hazardous waste bag.4. Clean area with soap and water.[2][3][10] |
| Major Solid Spill (> 10g) | 1. Evacuate immediate area.2. Wear N95 or P100 respirator (dust hazard).3. Cover spill with damp absorbent pads to suppress dust.4. Scoop into waste container. |
| Solution Spill | 1. Absorb with vermiculite or clay-based absorbent.2. Do not use acid-neutralizing absorbents (risk of heat generation).3.[1] Scoop into a bucket and label as "Spill Debris." |
Regulatory Compliance & References
RCRA Status (USA):
-
Listing: Not specifically listed under 40 CFR 261.33 (P or U lists).
-
Characteristic: Classified as hazardous based on properties (Irritant) and mixture rules (if solvents are present).
References:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79768, N-(2-Aminoethyl)phthalimide.[1] Retrieved from [Link][1]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]
Sources
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Aminoethyl)isoindoline-1,3-dione
[1][2]
CAS: 5723-28-4 Synonyms: N-(2-Aminoethyl)phthalimide; 2-(2-Aminoethyl)phthalimide Physical State: Crystalline Solid[1][2]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a Severe Skin/Eye Irritant and Respiratory Sensitizer .[2] While the phthalimide group adds bulk and stability, the pendant primary amine (
Core Hazard Classification (GHS):
Part 2: The PPE Matrix (Technical Specifications)
As a Senior Application Scientist, I do not recommend generic "lab safety" gear. The specific functional groups here (primary amine + phthalimide) dictate the material selection.[2]
PPE Selection Table[2]
| Protection Zone | Hazard Vector | Recommended Equipment | Technical Justification (The "Why") |
| Ocular | Dust / Splash | Chemical Splash Goggles (Indirect Vented) | Critical: Safety glasses are insufficient.[1][2] Amines can cause corneal edema (clouding/halos) upon contact.[2] You must seal the ocular environment from dust ingress.[2] |
| Respiratory | Fine Particulates | N95 (Minimum) or P100 | The phthalimide moiety is a known sensitizer scaffold.[2] Inhalation of dust can trigger immune sensitization over time.[2] Primary Control: Handle inside a Fume Hood. |
| Dermal (Hands) | Solid Handling | Nitrile (0.11 mm / 4 mil) | Nitrile provides excellent dry particulate resistance.[2] Change frequency: Every 2 hours or immediately upon contamination. |
| Dermal (Hands) | Solution Handling | Solvent-Dependent (See Section 3) | Once dissolved, the solvent drives permeation.[1][2] The amine accelerates degradation of latex; avoid latex entirely.[2] |
| Body | Static/Contact | Lab Coat (Cotton/Poly Blend) | Synthetic-only coats can build static charge, which disperses the dry powder.[1][2] Use a blend to mitigate static.[2] |
Part 3: Operational Protocols & Scientific Logic[1][2]
The "Amine-Phthalimide" Reactivity Logic
To handle this safely, you must understand its behavior:
-
Basicity: The free amino group (
) is a nucleophile.[1][2] It will attack mucous membranes (eyes/lungs) aggressively, saponifying fats in the cell membrane.[2] -
Sensitization: Phthalimides are structurally related to anhydrides.[2] Repeated exposure to the dust can lead to haptenization, where the chemical binds to body proteins, triggering an allergic response in future exposures [1].[2]
Protocol: Weighing & Solid Transfer[1][2]
-
Engineering Control: Use a static-dissipative balance enclosure or work inside a chemical fume hood.[1][2]
-
Static Management: Phthalimide derivatives are prone to static cling.[2]
-
Step 1: Use an ionizing fan or anti-static gun on the spatula before touching the powder.[2]
-
Step 2: Do not use plastic weighing boats; use glass weighing dishes or aluminum foil to ground the charge.[2]
-
Step 3: If powder adheres to the glove, do not brush it off .[2] Remove the glove by peeling it inside-out and dispose.[1][2]
-
Protocol: Solubilization (The "Solution Risk")
When dissolving 2-(2-Aminoethyl)isoindoline-1,3-dione, the risk profile shifts from inhalation to dermal permeation.[1][2]
Part 4: Visualization of Safety Logic
The following decision tree illustrates the logical flow for PPE selection based on the experimental state (Solid vs. Liquid).
Caption: Decision logic for PPE selection based on physical state and solvent carrier effects.
Part 5: Emergency Response & Waste Disposal[1][2]
Exposure Response
-
Ocular: Flush immediately for 15 minutes .[2][6][7] The basicity of the amine requires prolonged flushing to normalize pH.[2] Do not rely on neutralization solutions; use water or saline.[2]
-
Dermal: Wash with soap and water.[2][6] Do not use alcohol (ethanol/isopropanol), as this may increase skin permeability and drive the compound deeper into the dermis.[2]
Disposal Strategy
This compound must be segregated correctly to prevent unexpected reactivity in the waste stream.[2]
-
Segregation: Dispose of as Basic Organic Waste .
-
Incompatibility: NEVER mix with:
-
Labeling: Clearly mark the tag with "Contains Amines" and "Sensitizer."[2]
Part 6: References
-
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 22028, N-(2-Aminoethyl)phthalimide. PubChem.[2] Retrieved February 6, 2026, from [Link]1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor.[2] Retrieved February 6, 2026, from [Link]1][2]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
